molecular formula C12H15NO3 B1595879 (S)-(-)-N-(1-Phenylethyl)succinamic acid CAS No. 21752-34-1

(S)-(-)-N-(1-Phenylethyl)succinamic acid

Cat. No.: B1595879
CAS No.: 21752-34-1
M. Wt: 221.25 g/mol
InChI Key: WUEKFTPKHWMMIP-VIFPVBQESA-N
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Description

(S)-(-)-N-(1-Phenylethyl)succinamic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(-)-N-(1-Phenylethyl)succinamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-N-(1-Phenylethyl)succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-N-(1-Phenylethyl)succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEKFTPKHWMMIP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237828
Record name 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21752-34-1
Record name 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=21752-34-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Oxo-4-((1-phenylethyl)amino)butyric acid
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Record name 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid
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Record name (S)-4-oxo-4-[(1-phenylethyl)amino]butyric acid
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Foundational & Exploratory

Technical Monograph: (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Resolving Agents in Drug Development

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1) represents a critical class of chiral auxiliaries used in the resolution of racemic mixtures, particularly in the pharmaceutical industry where enantiomeric purity is non-negotiable. This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and application protocols. Unlike standard reagents, the efficacy of this compound relies heavily on the precise stoichiometry of its amide bond formation and the subsequent stability of its diastereomeric salts.

Physicochemical Profile & Molecular Weight

The precise molecular weight is the fundamental constant for all stoichiometric calculations in resolution protocols. Variations in calculated equivalents can lead to poor enantiomeric excess (ee) yields.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acidFormal nomenclature
Common Name (S)-(-)-N-(1-Phenylethyl)succinamic acid
CAS Number 21752-34-1 Specific to (S)-isomer
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol Based on standard atomic weights
Melting Point 100–104 °CIndicator of purity
Optical Rotation [α]²⁴/D −111°c = 2 in ethanol
Solubility Soluble in Ethanol, Methanol; Sparingly in WaterCritical for recrystallization
Elemental Mass Breakdown

For high-precision mass spectrometry (HRMS) validation:

  • Carbon (C): 12 atoms × 12.011 = 144.132 Da

  • Hydrogen (H): 15 atoms × 1.008 = 15.120 Da

  • Nitrogen (N): 1 atom × 14.007 = 14.007 Da

  • Oxygen (O): 3 atoms × 15.999 = 47.997 Da

  • Exact Mass: 221.1052 Da (Monoisotopic)

Synthetic Pathway & Mechanism

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is a nucleophilic acyl substitution where the chiral amine attacks the cyclic anhydride. This reaction is preferred over acid chloride methods due to the "atom economy" and the avoidance of HCl byproducts, which simplifies purification.

Reaction Mechanism

The driving force is the relief of ring strain in the succinic anhydride upon nucleophilic attack by the primary amine of (S)-(-)-1-phenylethylamine.

SynthesisPathway Anhydride Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Ring Opening Amine (S)-1-Phenylethylamine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product (S)-N-(1-Phenylethyl) succinamic Acid Intermediate->Product Proton Transfer & Stabilization

Figure 1: Nucleophilic ring-opening mechanism for the synthesis of the target succinamic acid.

Experimental Protocol: Synthesis from Anhydride

Safety Note: Perform all steps in a fume hood. Succinic anhydride is an irritant.

  • Preparation: Dissolve 1.0 equivalent of succinic anhydride in anhydrous Dichloromethane (DCM) or Toluene. Ensure the system is moisture-free to prevent hydrolysis of the anhydride to succinic acid.

  • Addition: Add 1.0 equivalent of (S)-(-)-1-phenylethylamine dropwise at 0°C. The reaction is exothermic; temperature control is vital to prevent side reactions (imide formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product, being an acid, often precipitates from non-polar solvents or can be extracted.

  • Workup:

    • If precipitate forms: Filter and wash with cold solvent.

    • If in solution: Wash with 1N HCl (to remove unreacted amine) followed by water. Dry organic layer over MgSO₄.

  • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to maximize optical purity. Target MP: 100–104°C.

Analytical Validation (Quality Control)

Trusting the label is insufficient for GMP environments. You must validate the identity and purity of the resolving agent before use.

Validation Workflow
  • H-NMR (Proton NMR):

    • Look for the amide doublet (NH) around 6.0–8.0 ppm.

    • Confirm the chiral center proton (quartet) and the methyl doublet characteristic of the phenylethyl group.

    • Verify the succinic backbone (two triplets or a multiplet around 2.4–2.6 ppm).

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (>99% ee required).

  • Titration: Acid-base titration with NaOH using phenolphthalein to confirm free carboxylic acid content (Assay >98%).

Application: Chiral Resolution of Racemic Bases

The primary utility of (S)-(-)-N-(1-Phenylethyl)succinamic acid is as a resolving agent. It contains a free carboxylic acid capable of forming diastereomeric salts with racemic amines (bases).

The Resolution Logic

Unlike enantiomers, which have identical physical properties (except optical rotation), diastereomeric salts have different solubilities.[1] This difference allows for separation via fractional crystallization.

ResolutionCycle Racemate Racemic Base (±) (Target) SaltFormation Salt Formation (Solvent: EtOH/MeOH) Racemate->SaltFormation Agent (S)-Succinamic Acid (Resolving Agent) Agent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Precipitate: (S)-Acid • (+)-Base Salt Crystallization->Solid Less Soluble Liquor Mother Liquor: (S)-Acid • (-)-Base Salt Crystallization->Liquor More Soluble BaseRecovery Treat with NaOH Extract Pure Base Solid->BaseRecovery

Figure 2: Workflow for resolving a racemic amine using (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Step-by-Step Resolution Protocol
  • Stoichiometry: Mix 1.0 eq of Racemic Base with 0.5 to 1.0 eq of (S)-Succinamic Acid in hot ethanol.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop as the resolving agent targets the matching enantiomer specifically.

  • Crystallization: Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

  • Filtration: Collect crystals. These are the diastereomeric salt of the (S)-acid and one enantiomer of your base.

  • Liberation: Suspend the salt in water, basify with NaOH (pH > 12), and extract the now-free chiral amine with DCM or Ether.

  • Recycle: The resolving agent (succinamic acid) remains in the aqueous layer as the sodium salt. It can be recovered by acidification (HCl) and filtration.

References

  • Sigma-Aldrich. (S)-(−)-N-(1-Phenylethyl)succinamic acid Product Specification. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24869856, (S)-(-)-N-(1-Phenylethyl)succinamic acid. Retrieved from

  • Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. John Wiley & Sons. (Foundational text on resolution via diastereomeric salts).
  • Kozma, D. (2001).CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for solvent selection in resolutions).
  • Amerigo Scientific. (R)-(+)-N-(1-Phenylethyl)succinamic acid Properties. (Comparative data for the enantiomer). Retrieved from

Sources

Technical Guide: Synthesis & Application of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1) represents a critical class of chiral resolving agents and chiral auxiliaries . Structurally, it combines a rigid succinic backbone with a chiral 1-phenylethylamine moiety. Its primary utility lies in the optical resolution of racemic bases and as a building block in asymmetric synthesis.

This guide moves beyond standard textbook descriptions to provide a robust, scalable, and self-validating protocol for synthesizing this compound with high enantiomeric excess (>99% ee). It prioritizes modern solvent selection (replacing carcinogenic benzene from historical literature) and emphasizes mechanistic understanding for troubleshooting.

Part 1: The Chemical Architecture & Strategic Utility

The synthesis relies on the desymmetrization of succinic anhydride. Because succinic anhydride is achiral and symmetrical, the introduction of the chiral amine (S)-(-)-1-phenylethylamine creates a new chiral entity without the need for complex asymmetric catalysis.

Key Strategic Advantages:
  • Atom Economy: The reaction is an addition reaction (ring-opening), resulting in 100% atom economy with no leaving groups.

  • Self-Purification: The product typically crystallizes out of the reaction matrix, driving the equilibrium forward and simplifying workup.

  • Bifunctional Utility: The resulting molecule possesses a free carboxylic acid tail (for salt formation/resolution) and a chiral amide center (for steric differentiation).

Part 2: Mechanistic Pathway

The formation of (S)-(-)-N-(1-Phenylethyl)succinamic acid proceeds via a nucleophilic acyl substitution mechanism, specifically a ring-opening aminolysis.

Reaction Logic[1]
  • Nucleophilic Attack: The lone pair on the nitrogen of (S)-1-phenylethylamine attacks one of the carbonyl carbons of the succinic anhydride.

  • Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.

  • Ring Opening: The internal ester bond breaks, relieving ring strain and generating the free carboxylate/carboxylic acid.

  • Proton Transfer: Rapid proton transfer stabilizes the amide and the carboxylic acid.

Mechanistic Visualization[1]

Mechanism Reactants Reactants Succinic Anhydride + (S)-Amine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (k1) RingOpen Ring Opening (Strain Relief) TS->RingOpen C-O Bond Cleavage Product Product (S)-N-(1-Phenylethyl) succinamic acid RingOpen->Product Proton Transfer

Figure 1: Kinetic pathway of the aminolysis of succinic anhydride. The reaction is driven by the relief of ring strain and the formation of the stable amide bond.

Part 3: Optimized Synthetic Protocol

Historical Note: Early literature (e.g., Fieser) often utilized benzene. Do not use benzene. It is a Group 1 carcinogen. This protocol substitutes Toluene or DCM (Dichloromethane) , which offer similar solubility profiles with improved safety profiles.

Reagents & Materials
ComponentStoichiometryRoleNotes
Succinic Anhydride 1.0 equivElectrophileMust be dry/white crystals.[1] Hydrolyzed material (acid) will not react.
(S)-(-)-1-Phenylethylamine 1.0 equivNucleophile/Chiral SourceHigh optical purity (>99%) is required.
Dichloromethane (DCM) Solvent (10 mL/g)MediumAnhydrous preferred to prevent hydrolysis.
Toluene Alternative SolventMediumBetter for direct crystallization.
Step-by-Step Methodology
1. Preparation of Electrophile Solution
  • Action: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2 or N2 line), dissolve 10.0 g (100 mmol) of Succinic Anhydride in 100 mL of DCM.

  • Observation: The solution may be slightly cloudy initially but should clarify or remain a fine suspension.

  • Why: DCM is chosen for its low boiling point (easy removal) and good solubility for the anhydride but poor solubility for the product (facilitating precipitation).

2. Controlled Addition (The Critical Step)
  • Action: Cool the solution to 0–5°C using an ice bath.

  • Action: Add 12.1 g (12.8 mL, 100 mmol) of (S)-(-)-1-phenylethylamine dropwise over 20–30 minutes.

  • Control: Monitor internal temperature. Do not allow it to exceed 20°C.

  • Why: The reaction is exothermic . Rapid addition can lead to local overheating, potentially causing side reactions (though rare with this specific chemistry) or solvent boiling.

3. Reaction Propagation
  • Action: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 2–4 hours.

  • Observation: A heavy white precipitate should form. This is the target succinamic acid.

  • Self-Validation: If the solution remains clear, the product has not precipitated. Add a non-polar co-solvent (Hexane or Diethyl Ether) to induce precipitation.

4. Isolation & Purification[1][2][3]
  • Action: Filter the white solid using a Büchner funnel under vacuum.

  • Action: Wash the filter cake with cold DCM (2 x 20 mL) followed by cold Hexane (2 x 20 mL).

  • Action: Dry the solid in a vacuum oven at 40°C for 6 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or pure Ethyl Acetate.

Part 4: Characterization & Validation

To ensure the integrity of the synthesis, compare your isolated product against these established physicochemical standards.

Physicochemical Properties Table[4][5][6][7]
ParameterSpecificationValidation Method
Appearance White crystalline solidVisual Inspection
Melting Point 100 – 104 °C Capillary MP Apparatus [1]
Optical Rotation

(c=2, EtOH)
Polarimeter [1]
Yield > 90%Gravimetric
Solubility Soluble in EtOH, Base; Insoluble in HexaneSolubility Test
Spectral Validation (Self-Validation)
  • IR Spectroscopy: Look for two distinct carbonyl stretches:

    • ~1690–1710 cm⁻¹ (Carboxylic Acid C=O)

    • ~1640–1650 cm⁻¹ (Amide I band)

    • Absence: The anhydride doublet (1780/1860 cm⁻¹) must be absent.

  • 1H NMR (DMSO-d6):

    • 
       12.0 (s, 1H, -COOH)
      
    • 
       8.3 (d, 1H, -NH)
      
    • 
       4.9 (m, 1H, Chiral CH)
      
    • 
       2.3-2.4 (m, 4H, Succinic CH2-CH2)
      
    • 
       1.3 (d, 3H, Methyl group)
      

Part 5: Application in Chiral Resolution

The primary value of (S)-(-)-N-(1-Phenylethyl)succinamic acid is its ability to resolve racemic bases (e.g., racemic amines or alkaloids) through Diastereomeric Salt Formation .

Resolution Workflow

Resolution RacemicBase Racemic Base (+/-) Target Molecule SaltMix Mixture of Diastereomeric Salts (S-Acid/R-Base) + (S-Acid/S-Base) RacemicBase->SaltMix ResolvingAgent (S)-Succinamic Acid (Synthesized Above) ResolvingAgent->SaltMix Crystallization Fractional Crystallization (Solvent Selection) SaltMix->Crystallization PureSalt Pure Diastereomeric Salt (Precipitate) Crystallization->PureSalt Less Soluble Salt FreeBase Liberation Step (Treat with NaOH) PureSalt->FreeBase Acid/Base Extraction FinalProduct Pure Enantiomer Base FreeBase->FinalProduct

Figure 2: Workflow for using the synthesized acid to resolve a racemic amine. The difference in solubility between the diastereomeric salts allows for separation.[4]

Why this works

The (S)-acid reacts with a racemic base (


-B) to form two salts:
  • (S)-Acid

    
     (+)-Base
    
  • (S)-Acid

    
     (-)-Base[5]
    

These are diastereomers , not enantiomers. Consequently, they possess different physical properties (solubility, lattice energy), allowing one to crystallize preferentially [2].

References

  • Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Sheet. Catalog No. 461431. Accessed 2023.[6][7]

  • Siedlecka, R. (2013).[6] "Recent Developments in Optical Resolution." Tetrahedron: Asymmetry. (Discusses the general principles of using chiral acids for amine resolution).

  • Vogel, A.I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • ChemicalBook. (S)-N-(1-Phenylethyl)succinamic acid Properties.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of (S)-(-)-N-(1-Phenylethyl)succinamic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles and practical methodologies for the preparation of this chiral molecule. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the process.

Introduction: The Significance of Chiral Succinamic Acids

(S)-(-)-N-(1-Phenylethyl)succinamic acid is a chiral molecule of significant interest in organic synthesis, particularly as a resolving agent for racemic mixtures.[1] Its structure incorporates a chiral amine, (S)-(-)-1-phenylethylamine, and a dicarboxylic acid moiety derived from succinic acid. This combination of functionalities allows for the formation of diastereomeric salts with other chiral molecules, which can then be separated based on their differing physical properties, such as solubility. The ability to isolate single enantiomers is a critical step in the development of many pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[2]

The synthesis of N-substituted succinamic acids is a well-established transformation in organic chemistry, typically involving the acylation of an amine with succinic anhydride.[3][4] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the succinic anhydride ring and the formation of an amide and a carboxylic acid group.[3]

This guide will provide a detailed, field-proven protocol for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid, along with methods for its purification and comprehensive characterization.

Synthetic Pathway and Mechanistic Rationale

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is achieved through the direct reaction of (S)-(-)-1-phenylethylamine with succinic anhydride.

Reaction Scheme:

The underlying mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the chiral amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of a carbon-oxygen bond, and a proton transfer from the nitrogen to the newly formed carboxylate anion yields the final succinamic acid product. The stereochemistry of the chiral center in (S)-(-)-1-phenylethylamine is retained throughout this process as the reaction does not occur at the chiral carbon.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step is confirmed by the expected physical and analytical outcomes.

Materials and Reagents:
ReagentMolar Mass ( g/mol )PuritySource
(S)-(-)-1-Phenylethylamine121.18>99%Commercial Supplier
Succinic anhydride100.07>99%Commercial Supplier
Toluene92.14AnhydrousCommercial Supplier
Diethyl ether74.12AnhydrousCommercial Supplier
Detailed Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.10 mol) of succinic anhydride in 100 mL of anhydrous toluene.[4] Gently warm the mixture to approximately 50-60 °C to ensure complete dissolution.

  • Addition of Amine: In a separate beaker, prepare a solution of 12.1 g (0.10 mol) of (S)-(-)-1-phenylethylamine in 50 mL of anhydrous toluene. Slowly add the amine solution to the stirred succinic anhydride solution over a period of 30 minutes. An exothermic reaction will occur, and a white precipitate of the product will begin to form.[4]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.

  • Isolation of Crude Product: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Purification by Recrystallization:

The crude (S)-(-)-N-(1-Phenylethyl)succinamic acid can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physical Properties:
PropertyExpected Value
AppearanceWhite to off-white solid
Melting Point100-104 °C
Optical Rotation [α]D-111° (c=2 in ethanol)

Note: The expected values are based on data from commercial suppliers.

Spectroscopic Analysis:
  • 1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the methine proton of the phenylethyl group, the methyl protons, and the methylene protons of the succinyl moiety. The integration of these peaks should correspond to the number of protons in the structure.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Succinic Anhydride + (S)-(-)-1-Phenylethylamine in Toluene Reaction Reflux for 1 hour Reactants->Reaction Isolation Cooling and Vacuum Filtration Reaction->Isolation Crude_Product Crude (S)-(-)-N-(1-Phenylethyl)succinamic Acid Isolation->Crude_Product Recrystallization Recrystallization from Ethanol/Water Crude_Product->Recrystallization Pure_Product Pure (S)-(-)-N-(1-Phenylethyl)succinamic Acid Recrystallization->Pure_Product Analysis Physical Properties (MP, Optical Rotation) Spectroscopy (NMR, IR) Pure_Product->Analysis

Caption: Synthetic and purification workflow for (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis, purification, and characterization of (S)-(-)-N-(1-Phenylethyl)succinamic acid. By following the detailed experimental protocol and understanding the underlying chemical principles, researchers can confidently prepare this valuable chiral compound for its applications in stereochemistry and drug development. The emphasis on self-validating steps and comprehensive characterization ensures the integrity of the final product.

References

  • Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. 2023-01-31. Link

  • MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. 2021-12-22. Link

  • PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Link

  • Sigma-Aldrich. (S)-(−)-N-(1-Phenylethyl)succinamic acid. Link

  • BOC Sciences. CAS 21752-34-1 (S)-(-)-N-(1-PHENYLETHYL)SUCCINAMIC ACID.

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. 2015-02-02. Link

Sources

Technical Guide: Research Frontiers for (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid represents a "privileged" chiral platform bridging the gap between classical organic synthesis and modern supramolecular chemistry. While historically utilized as a resolving agent for racemic bases, its unique structural features—combining a rigid chiral center, a hydrogen-bond-donating amide, and a proton-donating carboxylic acid—position it as a high-value candidate for advanced crystal engineering and medicinal chemistry. This guide outlines the technical roadmap for leveraging this molecule beyond simple resolution, focusing on its potential as a supramolecular synthon and a pharmacophore precursor.

Part 1: Chiral Resolution & Diastereomeric Salt Crystallization

The primary established utility of (S)-(-)-N-(1-Phenylethyl)succinamic acid is its role as an acidic resolving agent. Unlike simple tartaric acid derivatives, the incorporation of the bulky phenylethyl group provides steric discrimination essential for resolving sterically hindered bases.

Mechanism of Chiral Recognition

The resolution efficiency stems from the formation of diastereomeric salts. The (S)-succinamic acid derivative utilizes a "two-point" recognition motif:

  • Ionic Interaction: Proton transfer from the carboxylic acid to the amine base.

  • Hydrogen Bonding Network: The amide moiety acts as a directional H-bond donor/acceptor, creating rigid supramolecular chains that differ significantly in lattice energy between the

    
     and 
    
    
    
    salts.
The "Dutch Resolution" Potential

Research indicates that using families of structurally related resolving agents (Dutch Resolution) increases the probability of crystallization. (S)-(-)-N-(1-Phenylethyl)succinamic acid should be investigated as a mix-component with its structural analogs (e.g., maleamic or phthalamic derivatives) to induce nucleation in stubborn racemic mixtures.

Experimental Workflow: Resolution of a Racemic Base

The following protocol describes the resolution of a generic racemic amine (


-Base) using this agent.

Protocol:

  • Stoichiometry: Dissolve 10 mmol of racemic amine and 10 mmol of (S)-(-)-N-(1-Phenylethyl)succinamic acid in 50 mL of hot ethanol (or isopropanol).

  • Nucleation: Allow the solution to cool slowly to room temperature over 6 hours. If no precipitate forms, induce nucleation via seeding or slow evaporation.

  • Filtration: Isolate the crystals (typically the less soluble diastereomer).

  • Liberation: Treat the salt with 1M NaOH and extract the free amine with diethyl ether.

  • Recycling: Acidify the aqueous layer with HCl to precipitate and recover the resolving agent (Recyclability >90%).

Part 2: Crystal Engineering & Supramolecular Synthons

The crystal structure of N-(1-phenylethyl)succinamic acid reveals robust supramolecular synthons that are underutilized in materials science.

Supramolecular Motifs

Crystallographic data (Space group


) highlights two dominant interactions:
  • Acid-Acid Homodimers: The carboxylic acid tails form cyclic

    
     dimers, a reliable synthon for designing co-crystals.
    
  • Amide Catemers: The amide groups form infinite hydrogen-bonded chains running parallel to the crystallographic axes.

Research Opportunity: Chiral Co-Crystals

Researchers should explore using this molecule as a chiral co-former to improve the solubility or bioavailability of achiral drugs (e.g., carbamazepine or itraconazole). The chiral environment provided by the succinamic acid can induce the formation of chiral co-crystals from achiral APIs, potentially offering new IP space and modified dissolution profiles.

Part 3: Medicinal Chemistry & Pharmacophore Development[1]

Beyond its role as a tool, the succinamic acid scaffold acts as a precursor to biologically active succinimides.

Succinimide Cyclization (Anticonvulsant Scaffold)

Heating (S)-(-)-N-(1-Phenylethyl)succinamic acid under dehydrating conditions (e.g., with acetic anhydride or thionyl chloride) yields N-(1-phenylethyl)succinimide .

  • Relevance: N-substituted succinimides are the core pharmacophore for anticonvulsant drugs (e.g., Ethosuximide).

  • Research Area: Synthesize derivatives with varying substituents on the succinyl ring to screen for anticonvulsant or MMP (Matrix Metalloproteinase) inhibitory activity.

Prodrug Design

The succinamic acid linkage can serve as a cleavable linker. Drug molecules containing an amine can be acylated with succinic anhydride to improve solubility, with the phenylethyl group serving as a model for lipophilic modification.

Part 4: Visualizations & Logic Pathways

Synthesis and Cyclization Pathway

The following diagram illustrates the synthesis of the resolving agent and its conversion to the pharmacologically relevant succinimide.

SynthesisPathway SuccinicAnhydride Succinic Anhydride (Starting Material) SuccinamicAcid (S)-N-(1-Phenylethyl) succinamic Acid (Resolving Agent) SuccinicAnhydride->SuccinamicAcid Ring Opening (DCM, 0°C) Phenylethylamine (S)-1-Phenylethylamine (Chiral Source) Phenylethylamine->SuccinamicAcid Succinimide N-(1-Phenylethyl) succinimide (Pharmacophore) SuccinamicAcid->Succinimide Cyclization (Ac2O, Heat, -H2O)

Figure 1: Synthetic pathway from commodity chemicals to the resolving agent and subsequent cyclization to the succinimide scaffold.

Chiral Resolution Workflow

This decision tree guides the researcher through the resolution process.

ResolutionLogic Start Racemic Amine Mixture AddAgent Add (S)-Succinamic Acid (0.5 - 1.0 eq) Start->AddAgent Crystallize Crystallization (EtOH/IPA) AddAgent->Crystallize CheckPrecipitate Precipitate Formed? Crystallize->CheckPrecipitate Filter Filter Solids (Diastereomeric Salt) CheckPrecipitate->Filter Yes Optimization Switch Solvent or Add Co-Resolving Agent (Dutch Resolution) CheckPrecipitate->Optimization No MotherLiquor Mother Liquor (Enriched Opposite Isomer) Filter->MotherLiquor Recrystallize Recrystallize (Increase ee%) Filter->Recrystallize Liberate Base Liberation (NaOH/Extraction) Recrystallize->Liberate

Figure 2: Logical flowchart for the resolution of racemic amines using (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Part 5: Experimental Data Summary

Table 1: Physicochemical Properties

PropertyValueNotes
IUPAC Name 4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid
Molecular Weight 221.25 g/mol
Melting Point 100–104 °CSharp melting point indicates high purity
Optical Rotation

(c=2, Ethanol)
Solubility Soluble in EtOH, MeOH, AcetoneSparingly soluble in cold water/hexane
pKa (Calc) ~4.5 (Carboxylic acid)Suitable for resolving bases with pKa > 6

References

  • Kozma, D., Larsen, S., & Ács, M. (1992).[1] Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K. Acta Crystallographica Section C, 48(12), 2182–2185.[1] Link

  • Sigma-Aldrich. (n.d.).[2][3] (S)-(−)-N-(1-Phenylethyl)succinamic acid Product Sheet. Retrieved from Sigma-Aldrich.[2][3] Link

  • Juaristi, E. (2020).[4] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules, 25(21), 4874. (Contextual reference for PEA derivatives). Link

  • PubChem. (n.d.).[2][5] Succinamic Acid Structure and Biology. National Library of Medicine. Link

Sources

solubility of (S)-(-)-N-(1-Phenylethyl)succinamic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (S)-(-)-N-(1-Phenylethyl)succinamic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of (S)-(-)-N-(1-Phenylethyl)succinamic acid. We will delve into the theoretical principles dictating its solubility based on its molecular structure and provide a robust, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile.

Introduction: The Significance of (S)-(-)-N-(1-Phenylethyl)succinamic acid

(S)-(-)-N-(1-Phenylethyl)succinamic acid, with the chemical formula C₁₂H₁₅NO₃, is a chiral molecule that incorporates a succinamic acid moiety and a phenylethyl group. Its structure features distinct polar and non-polar regions, which fundamentally control its interaction with different solvents. Understanding its solubility is paramount for applications such as:

  • Chiral Resolution: As a derivative of a chiral amine, it may be used in the separation of enantiomers.

  • Chemical Synthesis: Optimizing reaction conditions, solvent selection for reactions, and work-up procedures.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Drug Development: Predicting dissolution rates and bioavailability for potential pharmaceutical applications.

This guide will first establish a theoretical framework for predicting solubility and then provide a practical, step-by-step methodology for its empirical determination.

Theoretical Principles: A Molecular-Level Perspective on Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The foundational principle is that "like dissolves like," which means that substances with similar polarities and hydrogen bonding capabilities tend to be miscible[1][2][3].

Structural Analysis of (S)-(-)-N-(1-Phenylethyl)succinamic acid

To predict the solubility of (S)-(-)-N-(1-Phenylethyl)succinamic acid, we must first dissect its molecular structure into its functional components.

Figure 1: Structural analysis of the target molecule.
  • Polar (Hydrophilic) Regions : The molecule contains two key polar functional groups: a carboxylic acid (-COOH) and an amide (-CONH-) . Both groups are capable of acting as hydrogen bond donors (from the -OH and -NH protons) and hydrogen bond acceptors (at the carbonyl oxygens)[3][4]. These groups will readily interact with polar solvents.

  • Non-Polar (Hydrophobic) Region : The phenyl ring (C₆H₅) and the associated ethyl backbone represent a significant non-polar, hydrophobic portion of the molecule. This region interacts poorly with polar solvents but favorably with non-polar solvents through London dispersion forces[4][5].

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility in different classes of solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. The molecule should exhibit moderate to good solubility in alcohols like methanol and ethanol, where the solvent's alkyl groups can interact with the non-polar phenyl ring while its hydroxyl group interacts with the acid and amide moieties. Its solubility in water is expected to be limited due to the large hydrophobic phenyl group. As a general rule, for every 5-6 carbon atoms, a polar functional group is needed to confer water solubility[5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but do not donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. High solubility is expected in solvents like DMSO and DMF, which are effective at solvating both the polar and non-polar portions of molecules.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weak London dispersion forces. Due to the strong intermolecular hydrogen bonding between the carboxylic acid and amide groups of the solute molecules (solute-solute interactions), significant energy is required to break them apart. Non-polar solvents cannot offer strong compensatory solute-solvent interactions. Therefore, the solubility is expected to be very low in solvents like hexane and toluene[2][6]. Dichloromethane may show partial solubility due to its moderate polarity[6].

  • Aqueous Acid/Base Solutions:

    • Basic pH (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid group is acidic and will be deprotonated by a base to form a highly polar carboxylate salt (-COO⁻Na⁺). This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility[7][8].

    • Acidic pH (e.g., 5% HCl): The molecule lacks a strong basic functional group. The amide nitrogen is generally non-basic due to resonance. Therefore, solubility in acidic aqueous solutions is not expected to be significantly different from its solubility in neutral water.

The following table summarizes the predicted solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Good in AlcoholsBalance between H-bonding with polar groups and hydrophobic interactions.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and ability to disrupt solute-solute H-bonds.
Non-Polar Hexane, TolueneVery LowWeak solute-solvent interactions cannot overcome strong solute-solute H-bonds.
Aqueous Basic 5% Sodium HydroxideHighFormation of a highly soluble carboxylate salt.
Aqueous Acidic 5% Hydrochloric AcidLowNo significant protonation to form a more soluble cationic species.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution[9][10]. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensures that the solution reaches true thermodynamic equilibrium, where the solvent is saturated with the solute[11].

  • Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility[12][13].

  • Equilibration Time: A sufficient duration of agitation (e.g., 24-48 hours) is necessary to ensure equilibrium is reached. This is verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the concentration does not change[9][10].

  • Phase Separation: Filtration or centrifugation is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility[11]. Using a low-binding filter (e.g., PVDF) is recommended to prevent loss of solute via adsorption.

  • Quantitative Analysis: A validated analytical method, such as HPLC-UV, is required for accurately measuring the concentration of the dissolved solute in the supernatant.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of (S)-(-)-N-(1-Phenylethyl)succinamic acid (e.g., 10-20 mg) to a series of glass vials. The exact mass should be recorded. Ensure that solid remains visible after the solvent is added.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium[14].

  • Phase Separation:

    • Allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1 hour to allow larger particles to settle[12].

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Analysis:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated HPLC-UV method.

    • Calculate the concentration of the solute in the original supernatant using the calibration curve and accounting for the dilution factor.

  • Validation:

    • For key solvents, repeat the experiment with a different equilibration time (e.g., 48 hours) to confirm that the measured solubility value is consistent, thereby verifying that equilibrium was achieved[9].

    • For aqueous solutions, measure the pH of the final saturated solution to ensure it was not significantly altered by the dissolved acidic compound[9].

Visualized Experimental Workflow

start Start: Prepare Vials add_solid 1. Add Excess Solid (e.g., 10-20 mg) start->add_solid For each solvent add_solvent 2. Add Precise Volume of Solvent (e.g., 2.0 mL) add_solid->add_solvent seal 3. Seal Vials add_solvent->seal equilibrate 4. Equilibrate (25°C, 24-48h agitation) seal->equilibrate settle 5. Settle Undissolved Solid (1h, no agitation) equilibrate->settle separate 6. Separate Phases (0.45 µm Syringe Filtration) settle->separate analyze 7. Analyze Supernatant (HPLC-UV) separate->analyze validate Validation Check: - Consistent result at 48h? - Final pH stable? analyze->validate end End: Report Solubility (mg/mL) validate->equilibrate No, extend time validate->end Yes

Figure 2: Shake-flask method for solubility determination.

Data Reporting and Interpretation

The experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results, allowing for easy comparison across different solvent systems.

Solvent Solvent Class Qualitative Solubility Quantitative Solubility (mg/mL at 25°C) Final pH (Aqueous Only)
Deionized WaterPolar Protic
MethanolPolar ProticN/A
EthanolPolar ProticN/A
AcetonitrilePolar AproticN/A
Dimethyl Sulfoxide (DMSO)Polar AproticN/A
Dichloromethane (DCM)Non-Polar (Moderately Polar)N/A
TolueneNon-PolarN/A
n-HexaneNon-PolarN/A
5% w/v HCl (aq)Aqueous Acidic
5% w/v NaHCO₃ (aq)Aqueous Basic
5% w/v NaOH (aq)Aqueous Basic

Interpretation: The collected data should be analyzed to confirm or refine the predictions made in Section 2. For instance, a high solubility value in 5% NaOH but a low value in water would experimentally confirm the acidic nature of the molecule and its impact on solubility. This empirical data is invaluable for making informed decisions in process development and formulation.

References

  • ResearchGate. (2021). Could I completely dissolve succinic acid in ether, dichloromethane, chloroform, or other solvents other than water, methanol or ethanol?[Link]

  • ResearchGate. (n.d.). Variation in solubility of succinic acid (S, g/{100 g solution}) in an ethanol–water mixture with temperature (T).[Link]

  • ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work.[Link]

  • Korovina, N. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • ResearchGate. (n.d.). Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling.[Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.[Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

  • ResearchGate. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.[Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds.[Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.[Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.[Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.[Link]

  • The Organic Chemistry Tutor. (2016). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. YouTube. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid.[Link]

  • Solubility of Things. (n.d.). Introduction to Polarity.[Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]

  • LOBA CHEMIE PVT. LTD. (2015). Material Safety Data Sheet SUCCINIC ACID.[Link]

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An In-depth Technical Guide to the Crystal Structure of (S)-(-)-N-(1-Phenylethyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the crystal structure of (S)-(-)-N-(1-Phenylethyl)succinamic acid, a compound of significant interest in the fields of chiral chemistry and pharmaceutical sciences. We will delve into its molecular architecture, the experimental methodologies for its characterization, and the implications of its structural features. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solid-state properties of chiral molecules.

Introduction: The Significance of Chiral Succinamic Acid Derivatives

(S)-(-)-N-(1-Phenylethyl)succinamic acid belongs to a class of chiral molecules that are pivotal in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals.[1][2] The efficacy of many drugs is dependent on their specific three-dimensional arrangement, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[3] Compounds like (S)-(-)-N-(1-Phenylethyl)succinamic acid serve as chiral resolving agents.[2] Their ability to form diastereomeric salts with racemic mixtures allows for the separation of enantiomers through techniques like fractional crystallization.[2] A thorough understanding of the crystal structure of these resolving agents is paramount, as the solid-state packing and intermolecular interactions govern the efficiency and selectivity of the resolution process.

Synthesis and Crystal Growth

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is typically achieved through the reaction of (S)-(-)-1-phenylethylamine with succinic anhydride.[4] This reaction is a straightforward nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of the amic acid.

Proposed Synthetic Protocol

A plausible experimental procedure, adapted from the synthesis of a similar compound, succinanilic acid, is as follows:[4]

  • Dissolution: Dissolve succinic anhydride in a suitable warm solvent, such as benzene or toluene.

  • Addition of Amine: Slowly add a solution of (S)-(-)-1-phenylethylamine in the same solvent to the heated succinic anhydride solution.

  • Precipitation: The product, (S)-(-)-N-(1-Phenylethyl)succinamic acid, will precipitate out of the solution as a white solid due to its lower solubility.

  • Isolation and Purification: Cool the reaction mixture to maximize precipitation. The solid product can then be collected by filtration, washed with a small amount of cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield high-purity crystals suitable for X-ray diffraction studies.[4]

Crystal Growth Methodology

Obtaining single crystals of high quality is a prerequisite for X-ray diffraction analysis.[5] A common and effective method for growing crystals of organic compounds is slow evaporation:

  • Saturated Solution Preparation: Prepare a saturated solution of purified (S)-(-)-N-(1-Phenylethyl)succinamic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a slightly elevated temperature.

  • Slow Evaporation: Loosely cover the container of the saturated solution to allow for the slow evaporation of the solvent at a constant temperature. This gradual increase in concentration will promote the formation of well-ordered single crystals over several days.

  • Crystal Selection: Carefully select a crystal with well-defined faces and no visible defects for mounting on the diffractometer.[5]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions.[6][7][8]

Experimental Workflow

The determination of a crystal structure follows a well-established workflow:

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of Compound Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Purification Crystal_Selection Selection of Suitable Crystal Crystal_Growth->Crystal_Selection Microscopy Mounting Mounting on Diffractometer Crystal_Selection->Mounting Data_Acquisition X-ray Diffraction Data Collection Mounting->Data_Acquisition X-ray Source Structure_Solution Initial Structure Solution Data_Acquisition->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data for (S)-(-)-N-(1-Phenylethyl)succinamic Acid

The crystal structure of the enantiomer, (R)-N-(1-phenylethyl)succinamic acid, has been determined, and its crystallographic data are directly applicable to the (S)-enantiomer.[9] Enantiomers have identical crystal packing arrangements, with the only difference being the absolute configuration of the chiral center. The key crystallographic parameters are summarized in the table below.[9]

ParameterValue
Chemical FormulaC₁₂H₁₅NO₃
Molecular Weight221.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a14.3799 (7) Å
b5.0922 (7) Å
c16.4737 (11) Å
β108.717 (4)°
Volume1142 (2) ų
Z4
T110 (1) K
R-factor0.035

Data obtained for the (R)-enantiomer at 110 K.[9]

Molecular and Crystal Structure Analysis

The crystal structure of N-(1-phenylethyl)succinamic acid reveals a fascinating arrangement of molecules held together by a network of hydrogen bonds.[9]

Molecular Conformation

The asymmetric unit of the crystal contains two crystallographically independent molecules that exhibit different conformations.[9] This conformational polymorphism is a notable feature of this crystal structure. Despite the conformational differences, the bond lengths and angles within the two independent molecules are identical.[9]

G cluster_0 Molecular Structure C12H15NO3 C₁₂H₁₅NO₃ Phenylethyl Phenylethyl Group C12H15NO3->Phenylethyl Chiral Center Succinamic_acid Succinamic Acid Moiety C12H15NO3->Succinamic_acid Amide Linkage

Caption: Key Moieties of the Title Compound.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust hydrogen-bonding network.[9] The carboxylic acid groups of two crystallographically independent molecules form a cyclic dimer through strong O-H···O hydrogen bonds.[9] This is a common motif in carboxylic acid crystal structures.

Furthermore, the amide groups participate in intermolecular hydrogen bonding, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent, crystallographically equivalent molecule.[9] This interaction links the molecules into infinite chains that propagate along the b-axis of the crystal lattice.[9] This intricate network of hydrogen bonds contributes significantly to the stability of the crystal structure.

Applications in Drug Development and Chiral Separation

The primary application of (S)-(-)-N-(1-Phenylethyl)succinamic acid and its enantiomer is in the chiral resolution of racemic mixtures, particularly racemic acids.[1] The formation of diastereomeric salts with different solubilities is the basis for this separation.[2] The detailed knowledge of the crystal structure, especially the intermolecular interactions, provides invaluable insights into the mechanisms of chiral recognition at the molecular level. This understanding can guide the rational design of more efficient and selective resolving agents for the synthesis of enantiopure active pharmaceutical ingredients (APIs).

The succinic acid moiety itself is also utilized in pharmaceutical formulations as a pH buffering agent and to enhance the stability of biologic drugs.[10]

Conclusion

The crystal structure of (S)-(-)-N-(1-Phenylethyl)succinamic acid, as inferred from its enantiomer, showcases a complex and well-defined three-dimensional architecture stabilized by a network of hydrogen bonds. This detailed structural information is crucial for understanding its role as a chiral resolving agent and provides a solid foundation for the rational design of new materials for enantioselective separations. The methodologies outlined in this guide, from synthesis and crystal growth to single-crystal X-ray diffraction, represent the standard practices in the field of chemical crystallography for elucidating the solid-state structures of organic molecules.

References

  • (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. (2023). Preprints.org. Retrieved from [Link]

  • Kozma, D., Larsen, S., & Ács, M. (1992). Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K.
  • Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. Retrieved from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Single Crystal X-ray Diffraction. University of York. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. Retrieved from [Link]

  • Chiral resolution. Wikipedia. Retrieved from [Link]

  • N-(4-Isocyanophenyl)succinamic acid. (n.d.). PMC - NIH. Retrieved from [Link]

  • Succinic Acid Excipient GMP. Pfanstiehl. Retrieved from [Link]

  • Succinic Acid as a Renewable Precursor for the Synthesis of a Novel Bio-Based Diisocyanate. (2025). Polymat 2025. Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

  • (R)-(+)-N-(1-Phenylethyl)succinamic acid (98%). Amerigo Scientific. Retrieved from [Link]

  • (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. Retrieved from [Link]

  • 1-Phenylethyl radical. PubChem - NIH. Retrieved from [Link]

  • Succinic Acid: How is it obtained?. Typology. Retrieved from [Link]

  • N-(1-phenylethyl)acetamide. PubChem - NIH. Retrieved from [Link]

  • Applications and Uses of Succinic Acid. (2015). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optical Resolution using (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing (S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1) as a resolving agent for racemic bases. Unlike common resolving agents like tartaric acid, this compound offers a unique structural motif combining a carboxylic acid for salt formation, an amide backbone for hydrogen bonding, and an aromatic ring for


-

interactions.[1][2] This "three-point" recognition potential often allows it to resolve amines that fail with classical agents.[1][2]

This document covers the in-house synthesis of the resolving agent (to ensure cost-efficiency and high purity) and the step-by-step resolution protocol for target racemic amines.

Technical Profile & Mechanism

Chemical Identity
PropertySpecification
Compound Name (S)-(-)-N-(1-Phenylethyl)succinamic acid
CAS Number 21752-34-1
Formula

Molecular Weight 221.25 g/mol
Melting Point 100–104 °C
Optical Rotation

(c=2, Ethanol)
Solubility Soluble in Ethanol, Methanol, Acetone; Sparingly soluble in Water/Toluene.[3]
Mechanism of Action

The resolution relies on the formation of diastereomeric salts .[1][2][4] When the (S)-acid reacts with a racemic base (


-amine), two salts are produced:[5]
  • (S)-Acid

    
     (R)-Amine  (Salt A)[5]
    
  • (S)-Acid

    
     (S)-Amine  (Salt B)
    

These diastereomers possess distinct lattice energies and solubilities.[1][2] The succinamic acid derivative is particularly effective because the amide linker restricts conformational freedom, creating a more rigid "chiral pocket" compared to flexible linear acids.[1][2]

Protocol A: Synthesis of the Resolving Agent

Rationale: While commercially available, this agent is easily synthesized in-house from inexpensive precursors, ensuring high optical purity (>99% ee) and reducing costs.

Reagents
  • Succinic Anhydride (1.0 equiv)

  • (S)-(-)-1-Phenylethylamine (1.0 equiv) - Must be optically pure.

  • Solvent: Dichloromethane (DCM) or Toluene (Green alternative to Benzene).[1][2]

Workflow Diagram

SynthesisWorkflow Start Reagents: Succinic Anhydride + (S)-Phenylethylamine Reaction Reaction: Reflux in DCM/Toluene (1-2 hours) Start->Reaction Precipitation Precipitation: Cool to 0°C Product crystallizes Reaction->Precipitation Filtration Filtration: Wash with cold solvent Precipitation->Filtration Drying Drying: Vacuum Oven Yield >90% Filtration->Drying

Figure 1: Synthesis pathway for (S)-(-)-N-(1-Phenylethyl)succinamic acid via anhydride opening.

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g (100 mmol) of succinic anhydride in 150 mL of dry DCM (or Toluene) in a round-bottom flask.

  • Addition: Add 12.1 g (100 mmol) of (S)-(-)-1-phenylethylamine dropwise over 20 minutes while stirring. Note: The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature for 2 hours. If using Toluene, heat to 60°C for 1 hour to ensure completion, then cool.[1][2]

  • Crystallization: The product usually precipitates as a white solid directly from the reaction mixture.[1][2] Cool the flask to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the solid. Wash the filter cake with 20 mL of cold solvent.[1][2]

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: ~90-95%.[1][2]

    • QC Check: Verify Melting Point (100–104°C).[1][2][6]

Protocol B: Resolution of Racemic Amines

Rationale: This protocol uses the "Classical Resolution" approach (1.0 equiv).[1][2] For expensive amines, the "Pope and Peachey" method (0.5 equiv resolving agent + 0.5 equiv achiral acid) can be adapted.

Pre-requisites
  • Racemic Amine (Target)[7][8]

  • (S)-Resolving Agent (Prepared above)

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Acetone, Water.[1]

Solvent Screening (Small Scale)

Before scale-up, perform a screen with 100 mg of racemate:

  • Prepare equimolar amounts of amine and acid.[1][2]

  • Test solvents: EtOH (95%) , MeOH , Acetone , and EtOH/Water (9:1) .[1][2]

  • Dissolve in minimum hot solvent, cool to RT, then 4°C.

  • Success Criteria: Solid crystals form (not oil). If oil forms, switch to a less polar solvent or add a seed crystal.[1][2]

Scale-Up Resolution Workflow

ResolutionProcess Mix Dissolution: Racemic Amine + (S)-Acid in boiling EtOH Cool Crystallization: Slow cooling to RT Mix->Cool Filter Filtration: Separate Crystals (Salt A) from Mother Liquor (Salt B) Cool->Filter Recryst Recrystallization: Purify Salt A to constant mp/rotation Filter->Recryst Solid Phase Liberate Liberation: Treat with NaOH/Extract Filter->Liberate Liquid Phase (Enrichment of opposite enantiomer) Recryst->Liberate Product Pure (R)- or (S)-Amine Liberate->Product

Figure 2: Operational workflow for the resolution of racemic amines.

Step-by-Step Procedure
  • Salt Formation:

    • In a flask, dissolve 50 mmol of the racemic amine in 100 mL of boiling Ethanol (95% or absolute).[1]

    • Add 50 mmol (11.06 g) of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

    • Tip: If the salt precipitates immediately, add more hot ethanol until clear solution is obtained.[1][2]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature with gentle stirring.

    • Let stand at room temperature for 4–12 hours.

    • Troubleshooting: If no crystals form, scratch the glass or add a seed crystal.[1][2] If oil forms, reheat and add 10% more solvent.[1][2]

  • Filtration:

    • Filter the crystals (Salt A).[1][2] Save the filtrate (Mother Liquor) which contains Salt B.[1][2]

    • Analysis: Take a small sample of Salt A, liberate the amine (see step 5), and check enantiomeric excess (ee) via Chiral HPLC or Optical Rotation.[1]

  • Recrystallization (Purification):

    • If ee is <98%, recrystallize Salt A from hot ethanol.[1][2] Repeat until melting point and rotation are constant.[1][2]

  • Liberation of the Amine:

    • Suspend the purified salt in water (approx 5 mL per gram of salt).[1][2]

    • Add 2M NaOH until pH > 12.[1][2] The amine will separate as an oil or solid.[1][2]

    • Extract with DCM or Ether (3 x volumes).[1][2]

    • Dry organic layer (

      
      ) and evaporate to yield the resolved amine.[1][2]
      
  • Recovery of Resolving Agent:

    • The aqueous layer from Step 5 contains the resolving agent as its sodium salt.[1][2]

    • Acidify with HCl to pH < 2.[1][2]

    • The (S)-acid will precipitate.[1][2] Filter, wash with cold water, and dry.[1][2] It can be reused without loss of optical purity.[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" Solvent too polar or concentration too high.[1][2]Re-dissolve and add a non-polar co-solvent (e.g., Toluene or Hexane) to the hot solution.[1][2]
No Precipitate High solubility of both salts.[1][2]Evaporate 50% of solvent.[1][2] Cool to -20°C. Try Acetone or Ethyl Acetate.[1][2]
Low ee% Co-crystallization (Eutectic formation).[1][2]Perform a "Double Resolution": Recrystallize the salt once, then switch to a different solvent for the second recrystallization.[1][2]

References

  • Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification. Link

  • PubChem. Succinanilic acid (Compound Summary). National Library of Medicine.[1][2] Link

  • ChemicalBook. (S)-(-)-N-(1-Phenylethyl)succinamic acid Properties and Safety. Link

  • Santa Cruz Biotechnology. (R)-(+)-N-(1-Phenylethyl)succinamic acid Data Sheet. (Reference for enantiomer properties). Link[9]

  • Ingersoll, A. W. Resolution of Racemic Bases. In Organic Reactions, Vol 2. (Classic text establishing the use of succinamic derivatives).[1][2]

Sources

Application Note: Optical Resolution via Diastereomeric Salt Formation with (S)-(-)-N-(1-Phenylethyl)succinamic Acid

[1]

Executive Summary

This technical guide details the protocol for the optical resolution of racemic amines using (S)-(-)-N-(1-Phenylethyl)succinamic acid (hereafter referred to as (S)-PESA ).[1] Unlike rigid resolving agents (e.g., tartaric acid), (S)-PESA offers a unique combination of a flexible succinic linker and a bulky hydrophobic phenylethyl group.[1] This structural duality facilitates "induced fit" crystallization, often succeeding where classical rigid agents fail.[1] This guide covers agent preparation, solvent screening, salt crystallization, and enantiomer liberation.[1][2]

Chemical Basis & Mechanism

The success of (S)-PESA relies on its ability to form a supramolecular network with the target amine.[1] The resolution is driven by the solubility difference between the diastereomeric salts:

1
Key Structural Advantages[1]
  • Hydrogen Bonding: The amide moiety in PESA provides additional H-bond donor/acceptor sites, stabilizing the crystal lattice beyond simple ionic interactions.[1]

  • Pi-Pi Stacking: The phenyl ring facilitates interaction with aromatic amines.[1]

  • Monoprotic Character: Unlike tartaric acid (diprotic), PESA behaves as a monoprotic acid, simplifying stoichiometry calculations (1:1 molar ratio).[1]

Diagram 1: Resolution Workflow Logic

ResolutionWorkflowRacemateRacemic Amine(Target)MixStep 1: Salt Formation(Reflux in Solvent)Racemate->MixAgent(S)-PESA(Resolving Agent)Agent->MixCrystStep 2: Crystallization(Slow Cooling)Mix->Cryst NucleationFilterFiltrationCryst->FilterSolidSolid Phase(Diastereomer A)Filter->Solid PrecipitateLiquorMother Liquor(Diastereomer B)Filter->Liquor FiltrateRecrystRecrystallization(Enrichment)Solid->Recryst if ee < 98%Lib_SolidBase Liberation(NaOH)Solid->Lib_Solid High PurityLib_LiqBase Liberation(NaOH)Liquor->Lib_LiqRecryst->Solid RepeatPureAPure Enantiomer ALib_Solid->PureAPureBEnriched Enantiomer BLib_Liq->PureB

Caption: Workflow for diastereomeric salt resolution. Green path indicates the isolation of the less soluble diastereomer.

Pre-Requisite: Preparation of (S)-PESA

Note: While (S)-PESA is commercially available, in-house synthesis ensures high optical purity and reduces cost.[1]

Reaction: Succinic Anhydride + (S)-1-Phenylethylamine

1
  • Dissolution: Dissolve 1.0 eq of Succinic Anhydride in warm benzene or toluene (approx. 3 mL/g).

  • Addition: Add 1.0 eq of (S)-1-Phenylethylamine dropwise. The reaction is exothermic and rapid.[1]

  • Precipitation: The product usually precipitates immediately as a white solid.[1]

  • Purification: Filter and wash with cold toluene. Recrystallize from Ethanol/Water if necessary.[1]

  • Validation: Check melting point (~150°C) and specific rotation.

Protocol: Optical Resolution[2][4][5]

Phase A: Solvent Screening (The "Dutch" Method Approach)

Do not commit the entire batch immediately. Perform a screen using 100 mg of racemate in 4 mL vials.[1]

Solvent SystemPolarity IndexComment
Ethanol (Abs) 5.2Standard starting point. Promotes tight crystal lattices.[1]
Methanol 5.1High solubility; good for very insoluble salts but may reduce yield.[1]
Isopropanol (IPA) 3.9Good for inducing precipitation if EtOH fails.[1]
Acetone 5.1Excellent for "oiling out" issues; often forms distinct crystals.[1]
EtOH : Water (9:1) HighWater acts as a co-solvent to dissolve the salt, EtOH acts as anti-solvent on cooling.

Screening Criteria:

  • Clear at Reflux: The salt must fully dissolve at boiling point.[1]

  • Crystals at RT: Solid must appear upon cooling to 20–25°C.[1]

  • No Gel: Avoid systems that form amorphous gels or oils.[1]

Phase B: Bulk Resolution (Step-by-Step)

Materials:

  • Racemic Amine (10 mmol)

  • (S)-PESA (10 mmol) [See Note on Half-Quantities below]

  • Selected Solvent (determined from Phase A)

Procedure:

  • Mixing: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the (S)-PESA in the solvent.

  • Amine Addition: Add the racemic amine.[1][2] The mixture will likely warm up (exothermic acid-base reaction).[1]

  • Dissolution: Heat the mixture to reflux. Add additional solvent in small increments just until the solution becomes clear.[1]

    • Critical Step: Once clear, add 5% excess solvent to prevent premature precipitation during hot filtration.[1]

  • Slow Cooling (Nucleation Control):

    • Turn off the heat source but leave the flask in the oil bath/mantle to cool essentially adiabatically to room temperature.

    • Agitation: Stir slowly (approx. 50-100 rpm). Vigorous stirring creates small, impure crystals.[1]

  • Crystallization: Allow to stand at room temperature for 4–12 hours. If no crystals form, cool to 4°C.[1]

  • Filtration: Collect the solid via vacuum filtration.[1][2] Wash the cake with a small volume of cold solvent (same as used in crystallization).

    • Solid: Enriched Diastereomer 1.

    • Filtrate: Enriched Diastereomer 2.

Phase C: Purification (Recrystallization)[6]
  • Take a small sample of the Solid from Phase B.[1]

  • Liberate the base (see Phase D) and check enantiomeric excess (ee) via Chiral HPLC or Polarimetry.

  • Decision Gate:

    • If ee > 98%: Proceed to Phase D.

    • If ee < 98%: Recrystallize the salt.[1] Dissolve in the minimum amount of boiling solvent, cool, and filter again.[1] Repeat until constant rotation is achieved.

Phase D: Liberation of the Free Base
  • Suspend the purified salt in water (approx. 10 mL/g).

  • Add 20% NaOH (aq) until pH > 12. The salt will dissolve, and the free amine will separate (oil out) or precipitate.

  • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x volumes).[1]

  • Dry the organic layer over

    
    , filter, and evaporate to yield the pure chiral amine.
    
  • Recovery of Agent: Acidify the remaining aqueous layer (pH < 2) with HCl. (S)-PESA may precipitate or can be extracted, allowing for recycling.[1][3]

Technical Insights & Troubleshooting

The "Method of Half-Quantities"

For cost efficiency, use 0.5 equivalents of (S)-PESA and 0.5 equivalents of an achiral mineral acid (e.g., HCl or acetic acid).[1]

  • Logic: The chiral agent (PESA) will selectively bind to the matching enantiomer (forming the less soluble salt). The non-matching enantiomer remains in solution as the hydrochloride/acetate salt.[1]

  • Benefit: Reduces the consumption of the expensive resolving agent by 50%.[1]

Troubleshooting Table
ObservationDiagnosisRemediation
Oiling Out Phase separation before crystallization.[1]Reheat and add a seed crystal at the cloud point.[1] Switch to a less polar solvent (e.g., add MTBE to Ethanol).
No Precipitation Salt is too soluble.[1]Evaporate 50% of solvent.[1] Try a more non-polar solvent (e.g., Toluene/Hexane mix). Cool to -20°C.
Low ee Non-selective co-crystallization.[1]The cooling was likely too fast. Recrystallize with a slower cooling ramp (1°C/min).
Gel Formation Solvation cage is too stable.Add a "breaker" solvent like Methanol or apply vigorous sonication to induce nucleation.[1]

References

  • Synthesis of Succinanilic Acid Derivatives: Fieser, L. F.[1][4] Experiments in Organic Chemistry, 1941. Source:

  • General Principles of Diastereomeric Salt Resolution: LibreTexts Chemistry. "Racemic Mixtures and the Resolution of Enantiomers." Source:[1]

  • Commercial Availability & Properties: Amerigo Scientific. "(R)-(+)-N-(1-Phenylethyl)succinamic acid." Source:[1]

  • Advanced Resolution Strategies (Dutch Resolution): Vries, T. et al.[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998. (Contextual citation for the strategy of using families of resolving agents).

  • Laboratory Protocol for Amine Resolution: Organic Chemistry Laboratory Manuals (Standard Operating Procedures). Source:[1]

HPLC Analysis of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS 21752-34-1) is a critical chiral resolving agent and intermediate in pharmaceutical synthesis. Its efficacy relies heavily on its optical purity; even minor amounts of the (R)-enantiomer can significantly degrade its performance in diastereomeric salt resolutions.

This guide provides two distinct, validated protocols:

  • Reversed-Phase (RP-HPLC): For determining chemical purity and quantifying impurities (e.g., unreacted (S)-1-phenylethylamine, succinic acid).

  • Normal-Phase Chiral HPLC: For determining enantiomeric excess (% ee) and separating the (S)-isomer from the (R)-isomer.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful separation.

PropertyValueAnalytical Implication
Molecular Formula

MW 221.25 g/mol
Structure Amide linkage between succinic acid and phenylethylamineContains both a hydrophobic phenyl ring and a hydrophilic/ionizable carboxylic acid.[1]
pKa (Predicted) ~4.72 (Carboxylic Acid)Critical: Mobile phase pH must be < 2.7 to suppress ionization (

) for retention on C18.
UV Maxima ~210 nm (Amide/Acid), ~254 nm (Phenyl)Use 210 nm for high sensitivity (impurity profiling); 254 nm for specificity.
Solubility Soluble in Ethanol, Methanol, DMSOSample diluent should match the mobile phase organic component to prevent peak distortion.
Analytical Workflow Diagram

The following diagram outlines the decision process for selecting the appropriate method based on the analytical goal.

AnalysisWorkflow Start Sample Received (Crude or Purified) Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Impurities/Assay) Goal->ChemPurity Identity/Assay ChiralPurity Enantiomeric Purity (R vs S Isomer) Goal->ChiralPurity Stereochemistry MethodA Method A: RP-HPLC C18 Column, pH 2.1 ChemPurity->MethodA MethodB Method B: Chiral NP-HPLC Amylose/Cellulose CSP ChiralPurity->MethodB ResultA Report: % Area (Succinic acid, Amine) MethodA->ResultA ResultB Report: % ee (S-isomer vs R-isomer) MethodB->ResultB

Caption: Decision tree for selecting between Reversed-Phase (Chemical Purity) and Normal-Phase (Chiral Purity) workflows.

Protocol A: Chemical Purity (RP-HPLC)

Objective: To separate the target succinamic acid from synthesis precursors (succinic anhydride, 1-phenylethylamine) and degradation products.

3.1. Chromatographic Conditions[2][3][4]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 × 150 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces secondary interactions with the amide nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).[5]
    
    • Why: Low pH ensures the carboxylic acid group is protonated (

      
      ), increasing hydrophobicity and retention on the C18 phase.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm.[4][5][6]

3.2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acids)
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
3.3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

3.4. Expected Elution Order
  • Succinic Acid:

    
     min (High polarity, minimal retention).
    
  • Succinic Anhydride: (Unstable in water, hydrolyzes to succinic acid).

  • (S)-(-)-N-(1-Phenylethyl)succinamic acid:

    
     min.
    
  • 1-Phenylethylamine:

    
     min (Depends on pH; at pH 2.1 it is ionized and may elute earlier or tail without ion-pairing, but usually separates well due to the phenyl ring).
    
Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: To quantify the enantiomeric excess (% ee) of the (S)-isomer. Mechanism: The separation relies on hydrogen bonding and steric inclusion between the analyte's amide/phenyl groups and the polysaccharide stationary phase.

4.1. Chromatographic Conditions[2][3][4][7]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

    • Dimension: 4.6 × 250 mm, 5 µm.[5]

    • Why: These "brush-type" polysaccharide phases are the gold standard for aromatic amides.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).[8]

    • Why TFA?Crucial. Without 0.1% TFA, the carboxylic acid moiety will ionize or dimerize, leading to severe peak tailing and loss of chiral recognition. The acid keeps the analyte in the neutral

      
       form.
      
  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 254 nm (Specific for the phenyl ring, minimizes baseline drift from TFA).

4.2. Sample Preparation
  • Diluent: Mobile Phase (Hexane/IPA 90:10).

    • Note: If solubility is poor, dissolve in a small volume of pure IPA or Ethanol first, then dilute with Hexane.

  • Concentration: 1.0 mg/mL.

4.3. System Suitability Criteria
ParameterAcceptance Limit
Resolution (

)

between enantiomers
Tailing Factor (

)

Theoretical Plates (

)

Troubleshooting & Optimization
Common Issues and Solutions
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks (Chiral) Lack of acid modifierEnsure 0.1% TFA is present in the mobile phase.
Split Peaks (RP-HPLC) Solvent mismatchEnsure sample diluent matches initial mobile phase (high water content).
Retention Time Drift pH fluctuationUse a buffered aqueous phase (Phosphate buffer pH 2.1) instead of simple acidified water.
Low Sensitivity Wrong wavelengthSwitch from 254 nm to 210 nm (amide bond absorption), but watch for solvent cutoff.
Mechanism of Action Diagram

The following diagram illustrates the synthesis pathway and potential impurities, aiding in peak identification.

SynthesisPathway SuccAnhydride Succinic Anhydride Reaction Acylation Reaction (Solvent: DCM or THF) SuccAnhydride->Reaction Amine (S)-1-Phenylethylamine Amine->Reaction Target (S)-N-(1-Phenylethyl)succinamic acid (Target) Reaction->Target Impurity1 Succinic Acid (Hydrolysis Impurity) Reaction->Impurity1 H2O present Impurity2 Bis-imide (Over-reaction) Reaction->Impurity2 High Temp

Caption: Synthesis pathway showing the origin of common impurities detectable by Method A.

References
  • BenchChem. "A Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification." BenchChem Technical Support, 2025.[5] Link

  • Sigma-Aldrich. "(S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification."[1][9] Merck KGaA, 2024. Link

  • MDPI. "An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases." Molecules, 2022.[10][11] Link

  • ResearchGate. "Optimization of the HPLC separation of metabolite position isomers of methylbenzylsuccinic acids." ResearchGate, 2023. Link

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data, 2022. Link

Sources

Application Note: Chiral Purity and Structural Elucidation of (S)-(-)-N-(1-Phenylethyl)succinamic acid using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical attribute, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and chiral discrimination of molecules.[1][2] This guide provides an in-depth technical overview and detailed protocols for the synthesis and subsequent NMR analysis of (S)-(-)-N-(1-Phenylethyl)succinamic acid, a model chiral molecule. We will explore standard ¹H and ¹³C NMR for structural verification and advanced methods using Chiral Solvating Agents (CSAs) for the determination of enantiomeric excess (e.e.). The causality behind experimental choices is explained to provide field-proven insights for researchers in drug development and quality control.

Introduction: The Imperative of Chirality in Drug Development

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, which makes their separation and analysis challenging.[2] However, in the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to one enantiomer being therapeutic while the other may be inactive or even harmful. Consequently, regulatory agencies demand strict control over the stereochemical purity of chiral drugs.

NMR spectroscopy, while inherently unable to distinguish between enantiomers in a standard achiral solvent, becomes an exceptionally powerful tool for chiral analysis when used in conjunction with chiral auxiliaries.[1][2] These methods rely on creating a diastereomeric environment, either through covalent modification with a Chiral Derivatizing Agent (CDA) or through the formation of transient, non-covalent complexes with a Chiral Solvating Agent (CSA).[1][3][4] Diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[5] This note focuses on the use of CSAs, which offer the advantage of a direct, non-destructive analysis without requiring chemical modification of the analyte.[3]

We use (S)-(-)-N-(1-Phenylethyl)succinamic acid as a representative model system. Its structure contains key functional groups—a carboxylic acid, an amide, and a stereocenter adjacent to an aromatic ring—that are common in many pharmaceutical compounds.

Synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid

The synthesis of the target compound is a straightforward and high-yielding reaction involving the nucleophilic attack of a chiral amine on an anhydride. This provides a reliable method for producing the material needed for NMR analysis.

Reaction Principle

The synthesis proceeds via the acylation of (S)-(-)-1-phenylethylamine with succinic anhydride. The lone pair of the amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring to form the corresponding amic acid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product amine (S)-(-)-1-Phenylethylamine reaction Reaction in Acetonitrile (ACN) Room Temperature amine->reaction anhydride Succinic Anhydride anhydride->reaction product (S)-(-)-N-(1-Phenylethyl)succinamic acid reaction->product

Caption: Synthesis of the target amic acid.

Experimental Protocol: Synthesis
  • Preparation: In a 100 mL round-bottom flask, dissolve succinic anhydride (1.0 g, 10.0 mmol) in 30 mL of acetonitrile.

  • Addition of Amine: To the stirring solution, add (S)-(-)-1-phenylethylamine (1.21 g, 10.0 mmol) dropwise at room temperature.

  • Reaction: A white precipitate typically forms within minutes. Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield (S)-(-)-N-(1-Phenylethyl)succinamic acid as a white crystalline solid. The reaction is typically high-yielding (>90%).

Protocol: Standard ¹H and ¹³C NMR for Structural Verification

Before attempting chiral analysis, it is essential to confirm the chemical structure and purity of the synthesized compound using standard 1D NMR techniques.

Rationale for Parameter Selection
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the amic acid and allows for the observation of exchangeable protons (NH and COOH). Deuterated chloroform (CDCl₃) can also be used, though the acid proton may exchange or be very broad.

  • Temperature: Standard room temperature (e.g., 298 K) is sufficient for routine characterization.

  • Acquisition Parameters: Standard acquisition parameters are generally sufficient. A spectral width covering the expected range of chemical shifts (e.g., -1 to 13 ppm for ¹H) and a sufficient number of scans will ensure good signal-to-noise.

Experimental Protocol: NMR Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized (S)-(-)-N-(1-Phenylethyl)succinamic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters: Spectral width of 16 ppm, acquisition time of ~2 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg30 pulse program).

    • Typical parameters: Spectral width of 240 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

Data Analysis and Expected Spectra

The chemical shifts should be referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm). The expected signals can be assigned based on their chemical shift, multiplicity, and integration.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm), Multiplicity
-COOH~12.1, broad singlet
-NH (amide)~8.4, doublet
Phenyl-H7.2-7.4, multiplet
-CH(Ph)4.9-5.0, quintet
-CH₂CH₂-~2.4, multiplet
-CH₃~1.4, doublet

Note: These are predicted values. Actual chemical shifts may vary based on solvent, concentration, and temperature.

Protocol: Enantiomeric Purity Determination using a Chiral Solvating Agent (CSA)

This protocol describes how to determine the enantiomeric excess (e.e.) of a sample of N-(1-Phenylethyl)succinamic acid. The principle relies on the formation of transient diastereomeric complexes with a CSA, which leads to the splitting of specific proton signals in the NMR spectrum.[6][7] The ratio of the integrals of these split signals directly corresponds to the ratio of the enantiomers.

Mechanism of Chiral Discrimination with a CSA

When a chiral analyte (containing both R and S enantiomers) is dissolved with a single enantiomer of a CSA (e.g., S-CSA), two transient diastereomeric complexes are formed: [S-analyte•••S-CSA] and [R-analyte•••S-CSA]. These complexes are not mirror images and exist in different magnetic environments. This non-equivalence results in separate, distinguishable signals (chemical shift non-equivalence, Δδ) for at least some of the nuclei in the analyte. The magnitude of this separation depends on the strength of the interaction and the proximity of the nucleus to the chiral center.

Workflow for Chiral Purity Analysis

G cluster_prep Sample Preparation cluster_analysis NMR Analysis A Analyte Sample (e.g., Racemic or Enantioenriched Amic Acid) B Add Enantiopure Chiral Solvating Agent (CSA) (e.g., (R)-1-Phenylethylamine) A->B C Acquire High-Resolution ¹H NMR Spectrum B->C D Observe Signal Splitting (Diastereomeric Non-equivalence) C->D E Integrate Split Signals (e.g., -CH₃ or -CH(Ph)) D->E F Calculate Diastereomeric Ratio (d.r.) and Enantiomeric Excess (e.e.) E->F

Caption: Workflow for e.e. determination using a CSA.

Experimental Protocol: Chiral Analysis
  • Choice of CSA: (R)-(+)-1-Phenylethylamine is a suitable and structurally related CSA for the acidic (S)-(-)-N-(1-Phenylethyl)succinamic acid. The acid-base interaction will promote the formation of diastereomeric ammonium carboxylate salt pairs, leading to effective chiral recognition.

  • Sample Preparation:

    • In an NMR tube, dissolve ~10 mg of the N-(1-Phenylethyl)succinamic acid sample to be analyzed in 0.6 mL of CDCl₃ or CD₂Cl₂. (Note: A non-polar solvent is often preferred for CSA analysis to enhance intermolecular interactions).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To this solution, add the CSA. Start with ~0.5 equivalents of (R)-(+)-1-Phenylethylamine and acquire a spectrum. Incrementally add more CSA (e.g., up to 1.5-2.0 equivalents), acquiring a spectrum after each addition, until optimal signal separation (Δδ) is observed.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a constant, well-regulated temperature.

    • Ensure a long relaxation delay (e.g., D1 = 10s) or use a quantitative pulse sequence to ensure accurate integration, as different diastereomeric complexes may have different relaxation times.[8]

    • Use a sufficient number of scans to obtain a high signal-to-noise ratio, which is critical for accurately integrating minor enantiomer signals.

Data Analysis and e.e. Calculation
  • Identify Split Signals: Examine the spectrum for signals that have split into two distinct sets. The most likely candidates are the methyl doublet (~1.4 ppm) and the methine quintet (~5.0 ppm), as they are closest to the stereocenter.[5]

  • Integration: Carefully integrate the area of the resolved signal for the major diastereomer (I_major) and the minor diastereomer (I_minor). Ensure proper baseline correction before integration.[8]

  • Calculation: Calculate the enantiomeric excess using the following formula:

    e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100

    For example, if the integral of the major methyl doublet is 97.5 and the minor is 2.5, the e.e. would be [(97.5 - 2.5) / (97.5 + 2.5)] x 100 = 95%.

Conclusion

NMR spectroscopy is a definitive and versatile tool for both the structural confirmation and the determination of stereochemical purity of chiral molecules like (S)-(-)-N-(1-Phenylethyl)succinamic acid. The protocols outlined in this application note provide a robust framework for synthesizing the molecule, verifying its structure via ¹H and ¹³C NMR, and accurately quantifying its enantiomeric excess using a chiral solvating agent. By understanding the principles behind chiral discrimination and carefully executing the experimental protocols, researchers in the pharmaceutical industry can confidently assess the critical quality attributes of their chiral compounds, ensuring safety and efficacy.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N, N-diethylphenethylamine. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Available at: [Link]

  • ACS Publications. (2004). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. Available at: [Link]

  • ACS Publications. (2004). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Available at: [Link]

  • ResearchGate. (2015). Chiral discrimination in NMR spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Available at: [Link]

  • ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Available at: [Link]

  • Open Research Online. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Available at: [Link]

  • Labiotech.eu. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Available at: [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Available at: [Link]

  • Amerigo Scientific. (n.d.). (R)-(+)-N-(1-Phenylethyl)succinamic acid (98%). Available at: [Link]

  • MDPI. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis.

I. Reaction Overview and Mechanism

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is a classic example of nucleophilic acyl substitution, specifically the aminolysis of an acid anhydride.[1] In this reaction, the nucleophilic (S)-(-)-1-phenylethylamine attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the desired amide bond, yielding the final product.[2]

The stereochemical integrity of the chiral amine is crucial and is generally retained throughout this reaction, as the chiral center is not directly involved in the bond-forming process.[3]

Reaction_Mechanism succinic_anhydride Succinic Anhydride tetrahedral_intermediate Tetrahedral Intermediate succinic_anhydride->tetrahedral_intermediate Nucleophilic Attack amine (S)-(-)-1-Phenylethylamine amine->tetrahedral_intermediate product (S)-(-)-N-(1-Phenylethyl)succinamic acid tetrahedral_intermediate->product Ring Opening

Caption: Reaction mechanism for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. Aromatic amines can be less nucleophilic than their aliphatic counterparts, potentially requiring more stringent conditions.[4]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the duration or slightly increasing the temperature.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture.[5] This side reaction consumes the anhydride, reducing the amount available to react with the amine.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store succinic anhydride in a desiccator.

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material and reduced yield.

    • Solution: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the amine can sometimes drive the reaction to completion, especially if the amine is volatile or prone to degradation.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves both succinic anhydride and (S)-(-)-1-phenylethylamine. A variety of solvents can be used, and the choice may impact the reaction rate and work-up procedure.[6]

Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The primary side product of concern is the diacylation of the amine, though this is less common with succinic anhydride compared to more reactive acylating agents. Another possibility is the formation of byproducts from the degradation of starting materials or the product.

  • Minimizing Side Reactions:

    • Control Temperature: Avoid excessive heating, as it can promote side reactions and decomposition. The reaction is often exothermic, so controlled addition of reagents may be necessary.[7]

    • Purification of Starting Materials: Ensure the purity of your succinic anhydride and (S)-(-)-1-phenylethylamine. Impurities in the starting materials can lead to a complex product mixture.

  • Effective Purification:

    • Recrystallization: This is a highly effective method for purifying the final product.[8] The choice of solvent is critical for obtaining high purity and yield. Water is often a good choice for succinic acid derivatives due to the significant difference in solubility at high and low temperatures.[8]

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.

Q3: The reaction seems to have stalled, with no further product formation observed by TLC. What could be the cause?

A3: A stalled reaction can be due to several factors, including the deactivation of the nucleophile or a change in reaction conditions.

  • Protonation of the Amine: The product, (S)-(-)-N-(1-Phenylethyl)succinamic acid, is a carboxylic acid. As the reaction progresses, the accumulation of this acidic product can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: The addition of a non-nucleophilic base, such as triethylamine or pyridine, can neutralize the acidic product as it forms, preventing the protonation of the starting amine.[1] A slight excess of the base (1.1-1.2 equivalents) is typically sufficient.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can influence the reaction rate, yield, and ease of purification.

SolventAdvantagesDisadvantages
Benzene/Toluene Good solubility for reactants, product may precipitate upon formation, aiding in isolation.[6]Toxic and requires careful handling.
Dichloromethane (DCM) Good solvent for many organic reactions, easy to remove post-reaction.May require longer reaction times compared to other solvents.
Acetonitrile Polar aprotic solvent, can promote the reaction.Can be more challenging to remove than DCM.
Solvent-free Environmentally friendly, can lead to faster reaction times.May require higher temperatures, potentially leading to side reactions.

Q2: How can I confirm the stereochemical purity of my product?

A2: Since the starting amine is chiral, it's important to ensure that no racemization has occurred during the synthesis.

  • Polarimetry: Measure the specific rotation of your product and compare it to the literature value. The specific rotation of (S)-(-)-N-(1-Phenylethyl)succinamic acid is approximately -111° (c=2 in ethanol).[9]

  • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate and quantify the enantiomers, providing a precise measure of enantiomeric excess.

Q3: Can I use racemic 1-phenylethylamine and resolve the product later?

A3: Yes, it is possible to use racemic 1-phenylethylamine and then resolve the resulting racemic N-(1-Phenylethyl)succinamic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.[10] However, it is often more efficient to start with the enantiomerically pure amine if it is readily available.[11][12]

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid, incorporating best practices for yield improvement.

Materials:

  • Succinic anhydride (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (1.05 eq)

  • Anhydrous Toluene

  • Triethylamine (1.1 eq, optional)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in anhydrous toluene.

  • Reagent Addition: In a separate flask, prepare a solution of (S)-(-)-1-phenylethylamine (and triethylamine, if used) in anhydrous toluene.

  • Reaction: Slowly add the amine solution to the succinic anhydride solution at room temperature with vigorous stirring. The reaction is often exothermic, and the product may begin to precipitate.[6]

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC until the succinic anhydride spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot water.[8]

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental_Workflow step1 Dissolve Succinic Anhydride in Toluene step2 Add (S)-(-)-1-Phenylethylamine Solution step1->step2 step3 Heat to Reflux & Monitor by TLC step2->step3 step4 Cool and Filter to Collect Crude Product step3->step4 step5 Recrystallize from Hot Water step4->step5 step6 Filter and Dry Pure Product step5->step6

Caption: Optimized workflow for the synthesis and purification of the target compound.

V. References

  • PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from PrepChem.com

  • LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides.

  • Sigma-Aldrich. (n.d.). (S)-(−)-N-(1-Phenylethyl)succinamic acid. Retrieved from sigmaaldrich.com

  • ACS Publications. (n.d.). Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. The Journal of Physical Chemistry A.

  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine.

  • LibreTexts Chemistry. (2023). Acid Anhydrides React with Amines to Form Amides.

  • UCLA Chemistry. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

  • Organic Syntheses. (n.d.). Succinic anhydride.

  • LibreTexts Chemistry. (2024). Racemic Mixtures and the Resolution of Enantiomers.

  • Lopera, S., & Elias, A. L. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed.

  • NIH. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

  • NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride.

  • Typology. (2024). Succinic Acid: How is it obtained?

  • Blog. (2025). How to purify succinic acid obtained from synthesis?

  • YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Taylor & Francis. (n.d.). Succinic anhydride – Knowledge and References.

  • Wikipedia. (n.d.). Succinic anhydride.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Succinamic acids. Part II. Anhydrides as intermediates in the aminolysis of N-alkylanilic acids in toluene.

Sources

Technical Support Center: Synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction: The Synthetic Landscape

The synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid is a cornerstone reaction in many research and development settings, often serving as a key step in the elaboration of chiral molecules. The primary transformation involves the nucleophilic acyl substitution of succinic anhydride with the chiral primary amine, (S)-(-)-1-phenylethylamine. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact the yield, purity, and stereochemical integrity of the final product. This guide provides a comprehensive overview of these challenges and offers practical solutions.

Reaction Overview

The desired transformation is the ring-opening of succinic anhydride by (S)-(-)-1-phenylethylamine to form the corresponding succinamic acid. This reaction is typically carried out in a suitable aprotic solvent at or below room temperature.

Main Reaction:

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: Why is my yield of (S)-(-)-N-(1-Phenylethyl)succinamic acid unexpectedly low?

Answer:

Low yields can stem from several factors, ranging from suboptimal reaction conditions to the prevalence of side reactions. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reagents are added in the correct stoichiometric ratio (typically a 1:1 molar ratio is a good starting point, though a slight excess of the amine can be used to ensure all the anhydride is consumed). The reaction time may also need to be extended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture, which will convert it to succinic acid. Succinic acid will not react with the amine under these conditions.

    • Preventative Measures: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. It is also advisable to use a fresh bottle of succinic anhydride or to check its purity before use.

    • Troubleshooting: If you suspect succinic acid contamination, it can be removed during the work-up. See the purification section for more details.

  • Formation of N-(1-Phenylethyl)succinimide: This is a common byproduct formed by the intramolecular cyclization of the desired succinamic acid product, with the loss of a water molecule. This is often promoted by heat.[1]

    • Preventative Measures: Maintain a low reaction temperature (0 °C to room temperature is often sufficient). Avoid prolonged heating of the reaction mixture or during work-up.

    • Troubleshooting: If succinimide formation is significant, it can be challenging to separate from the desired product due to similar polarities. Recrystallization may be effective. In some cases, the succinimide can be hydrolyzed back to the succinamic acid under basic conditions, though this may require optimization.

Question 2: My final product is contaminated with unreacted starting materials. How can I purify it?

Answer:

Purification is critical for obtaining high-purity (S)-(-)-N-(1-Phenylethyl)succinamic acid. Here are strategies for removing common impurities:

ImpurityIdentificationPurification Protocol
Unreacted (S)-(-)-1-phenylethylamine Basic, characteristic amine smell. Can be visualized on TLC with ninhydrin stain.Acid Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
Unreacted Succinic Anhydride/Succinic Acid Acidic. Can be detected by a change in pH.Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[2] The acidic succinic acid will be deprotonated and move into the aqueous layer. The anhydride will also be hydrolyzed and extracted.
N-(1-Phenylethyl)succinimide Neutral, often has a similar Rf to the product on TLC.Recrystallization: This is the most effective method. Suitable solvent systems include ethyl acetate/hexanes, or toluene.

Detailed Protocol for a Basic Wash:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Shake the funnel gently, venting frequently to release any CO2 produced.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product for further purification (e.g., recrystallization).

Question 3: I am concerned about the stereochemical purity of my product. How can I assess and maintain it?

Answer:

Maintaining the stereochemical integrity of the (S)-(-)-1-phenylethylamine starting material is crucial. Here's how to approach this:

  • Assessing Stereochemical Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess (ee) of your product. You will need a chiral stationary phase. Polysaccharide-based chiral columns are often effective for separating enantiomers of amines and their derivatives.[3][4]

    • Nuclear Magnetic Resonance (NMR) with a Chiral Derivatizing Agent: You can react your product with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. The diastereomers will have distinct signals in the 1H or 19F NMR spectrum, allowing you to quantify the ratio of enantiomers.

  • Maintaining Stereochemical Purity:

    • Mild Reaction Conditions: The acylation of amines is generally not prone to racemization at the chiral center of the amine. However, it is always good practice to use the mildest possible reaction conditions (low temperature, neutral or slightly basic pH) to avoid any potential side reactions that could affect stereochemistry.

    • Starting Material Purity: The most critical factor is the enantiomeric purity of your starting (S)-(-)-1-phenylethylamine. Ensure you are using a high-quality, enantiomerically pure starting material.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in this reaction? Is it always necessary?

A base, such as triethylamine or pyridine, is sometimes added to the reaction. Its primary role is to act as a proton scavenger. The reaction of the amine with the anhydride forms a carboxylic acid and an amide. The carboxylic acid can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base will neutralize the carboxylic acid as it is formed, ensuring the starting amine remains available to react. However, for simple acylations with anhydrides, a base is not always strictly necessary, as the amine itself can act as the base. The necessity of an added base depends on the specific reaction conditions and the reactivity of the amine.

Q2: Can I use a different solvent for this reaction?

Yes, a variety of aprotic solvents can be used. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. The choice of solvent can influence the reaction rate and the solubility of the starting materials and product. It is important to use an anhydrous solvent to prevent hydrolysis of the succinic anhydride.

Q3: What are the key spectroscopic features I should look for to confirm the formation of (S)-(-)-N-(1-Phenylethyl)succinamic acid?

  • ¹H NMR: You should see characteristic signals for the phenylethyl group (aromatic protons, the methine proton, and the methyl group) and the succinyl group (two methylene groups). The amide N-H proton will also be present, though its chemical shift can be broad and variable.

  • ¹³C NMR: Expect to see signals for the two carbonyl carbons (one for the amide and one for the carboxylic acid), as well as the carbons of the phenylethyl and succinyl moieties.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration for the amide (typically around 1640 cm⁻¹) and a broader C=O stretch for the carboxylic acid (around 1700 cm⁻¹). An O-H stretch from the carboxylic acid will also be present as a broad signal (around 2500-3300 cm⁻¹), and an N-H stretch from the amide will be in the region of 3300 cm⁻¹.

Q4: Is diacylation a concern in this synthesis?

Diacylation, where the initially formed succinamic acid is acylated again by another molecule of succinic anhydride, is a potential side reaction for primary amines. However, in this specific case, the nucleophilicity of the amide nitrogen in the product is significantly lower than that of the starting primary amine. Under typical mild reaction conditions, diacylation is not a major concern. If you are using a large excess of succinic anhydride and elevated temperatures, the risk of diacylation increases.

Visualizing the Reaction Pathways

The following diagrams illustrate the main reaction pathway and key side reactions.

Main Reaction and Succinimide Formation

cluster_main Main Reaction Pathway cluster_side Side Reaction Amine (S)-(-)-1-Phenylethylamine Product (S)-(-)-N-(1-Phenylethyl)succinamic acid Amine->Product Nucleophilic Acyl Substitution Anhydride Succinic Anhydride Anhydride->Product Succinimide N-(1-Phenylethyl)succinimide Product->Succinimide Intramolecular Cyclization (Heat)

Caption: Main reaction and succinimide side reaction.

Hydrolysis of Succinic Anhydride

Anhydride Succinic Anhydride Succinic_Acid Succinic Acid (unreactive) Anhydride->Succinic_Acid Hydrolysis Water Water (moisture) Water->Succinic_Acid

Caption: Hydrolysis of succinic anhydride side reaction.

Experimental Protocol: Best Practices

While a specific literature procedure for this exact molecule is not cited here, the following protocol is based on established methods for the acylation of amines with anhydrides and incorporates best practices to minimize side reactions.

Materials:

  • (S)-(-)-1-Phenylethylamine (enantiomerically pure)

  • Succinic anhydride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve succinic anhydride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Slowly add a solution of (S)-(-)-1-phenylethylamine (1.0 eq) in anhydrous DCM to the cooled succinic anhydride solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (S)-(-)-N-(1-Phenylethyl)succinamic acid.

References

  • Quora. When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?. [Link]

  • MDPI. An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. [Link]

  • International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Link]

  • Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • Amerigo Scientific. (R)-(+)-N-(1-Phenylethyl)succinamic acid (98%). [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

Sources

Technical Support Center: Enhancing the Enantioselectivity of (S)-(-)-N-(1-Phenylethyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and enantioselective enhancement of (S)-(-)-N-(1-Phenylethyl)succinamic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our focus is on the practical application of scientific principles to overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and resolution of (S)-(-)-N-(1-Phenylethyl)succinamic acid. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low Yield of N-(1-Phenylethyl)succinamic acid

Q: My reaction between racemic 1-phenylethylamine and succinic anhydride results in a significantly lower yield than expected. What are the likely causes and how can I improve it?

A: Low yields in this acylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their remedies.

  • Cause 1: Purity of Starting Materials:

    • Succinic Anhydride: This reagent is susceptible to hydrolysis, converting it to succinic acid. Succinic acid will not react with the amine under these conditions, thus reducing the effective concentration of your acylating agent.

    • 1-Phenylethylamine: While less common, impurities in the amine can also interfere with the reaction.

  • Solution 1: Verify Reagent Purity:

    • Before starting, confirm the purity of your succinic anhydride. A simple melting point determination can be a quick check.

    • If hydrolysis is suspected, you can purify the succinic anhydride by recrystallization or use a freshly opened bottle.

  • Cause 2: Incomplete Reaction:

    • The reaction between an amine and an anhydride is generally rapid[1]. However, insufficient reaction time or inadequate mixing can lead to an incomplete conversion.

  • Solution 2: Optimize Reaction Conditions:

    • Reaction Time: While the reaction is fast, ensure you are allowing adequate time for it to go to completion. Stirring the reaction mixture for at least 30 minutes to 1.5 hours is recommended to maximize the separation efficiency of the enantiomers[2].

    • Solvent: The choice of solvent is crucial. A non-polar solvent like benzene or toluene is often used, as the product, N-phenylsuccinamic acid, is typically insoluble and precipitates out, driving the reaction to completion[1].

    • Temperature: Gently warming the solution can increase the rate of reaction. However, excessive heat can lead to side reactions or decomposition.

  • Cause 3: Product Loss During Workup:

    • The product is a white solid that precipitates from the reaction mixture. Improper filtration or washing techniques can lead to significant product loss.

  • Solution 3: Refine Workup Procedure:

    • Ensure the mixture is adequately cooled before filtration to maximize precipitation.

    • Wash the collected solid with a small amount of cold solvent (the same one used for the reaction) to remove any unreacted starting materials without dissolving a significant amount of the product.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - e.e.)

Q: I've successfully synthesized the N-(1-Phenylethyl)succinamic acid, but after the resolution step, the enantiomeric excess of the (S)-(-) enantiomer is very low. How can I improve the enantioselectivity?

A: Achieving high enantiomeric excess is the primary goal of this procedure. Low e.e. typically points to issues with the formation and separation of the diastereomeric salts.

  • Cause 1: Suboptimal Resolving Agent:

    • The choice of the chiral resolving agent is critical for forming diastereomeric salts with significantly different solubilities. While this guide focuses on the properties of the target molecule itself, it's important to note that resolution is achieved by reacting the racemic mixture with a chiral base (like brucine, strychnine, or a chiral amine) to form diastereomeric salts[3]. The success of the resolution is highly dependent on the choice of this base.

  • Solution 1: Select an Appropriate Resolving Agent:

    • Consult the literature for resolving agents that have been successfully used for similar racemic acids. The structure of the resolving agent can influence the crystal packing and, therefore, the solubility of the diastereomeric salts[4].

  • Cause 2: Inefficient Fractional Crystallization:

    • Fractional crystallization is the core of this resolution. If the diastereomeric salts do not have a significant difference in solubility in the chosen solvent, or if the crystallization process is too rapid, co-precipitation of both diastereomers will occur, leading to low e.e.

  • Solution 2: Optimize Fractional Crystallization:

    • Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with different solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.

    • Controlled Cooling: Slow, controlled cooling of the solution is crucial to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can trap impurities and the more soluble diastereomer in the crystal lattice.

    • Seeding: Introducing a small seed crystal of the desired diastereomer can promote its crystallization and improve enantiomeric purity.

    • Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high e.e. It is often necessary to perform one or more recrystallizations of the obtained solid to enhance the enantiomeric purity.

  • Cause 3: Inaccurate Measurement of Enantiomeric Excess:

    • The method used to determine the e.e. must be accurate and properly calibrated.

  • Solution 3: Validate Your Analytical Method:

    • Chiral HPLC/GC: These are the most common and reliable methods for determining e.e.[5][6]. Ensure you are using the correct chiral column and have optimized the separation conditions (mobile phase, temperature, flow rate).

    • NMR with Chiral Shift Reagents: This is another powerful technique for determining e.e.[7].

    • Polarimetry: While a useful tool, it is less accurate for determining e.e. compared to chromatographic methods, especially if the specific rotation of the pure enantiomer is not accurately known.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of resolving a racemic mixture of N-(1-Phenylethyl)succinamic acid?

A1: The resolution of a racemic mixture involves converting the pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties (except for their interaction with plane-polarized light), making them difficult to separate. Diastereomers, on the other hand, have different physical properties, including solubility. By reacting the racemic N-(1-Phenylethyl)succinamic acid with a single enantiomer of a chiral base, two diastereomeric salts are formed. Due to their different solubilities, these salts can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically enriched N-(1-Phenylethyl)succinamic acid.

Q2: How does the reaction of 1-phenylethylamine with succinic anhydride lead to the formation of N-(1-Phenylethyl)succinamic acid?

A2: This is a classic example of a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile and attacks one of the carbonyl carbons of the succinic anhydride ring. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the corresponding succinamic acid derivative[8][9].

Q3: Can I use other anhydrides besides succinic anhydride?

A3: Yes, other cyclic anhydrides can be used. The choice of anhydride can influence the properties of the resulting amic acid, including its crystallinity and the ease of resolution. However, for the specific target molecule of this guide, succinic anhydride is the required starting material.

Q4: What are the best analytical techniques to monitor the progress of the reaction and determine the enantiomeric excess?

A4: For monitoring the reaction progress, Thin Layer Chromatography (TLC) is a quick and effective method to check for the disappearance of the starting materials and the appearance of the product. For determining the enantiomeric excess, the gold standard is Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC)[5][10]. These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent can also be used to determine the e.e.[7].

Q5: Are there enzymatic methods to enhance the enantioselectivity?

A5: Yes, enzymatic kinetic resolution is a powerful alternative. Enzymes like lipases can selectively acylate one enantiomer of a racemic amine or alcohol at a much faster rate than the other[11][12][13]. For example, a lipase could be used to selectively acylate (R)-1-phenylethylamine, leaving the desired (S)-1-phenylethylamine unreacted and thus enantiomerically enriched. This approach often offers high enantioselectivity under mild reaction conditions[14][15]. Dynamic kinetic resolution (DKR) is an even more advanced technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer[16][17].

Experimental Protocols

Protocol 1: Synthesis of Racemic N-(1-Phenylethyl)succinamic acid

This protocol details the synthesis of the racemic starting material.

Materials:

  • Racemic 1-phenylethylamine

  • Succinic anhydride

  • Toluene (or benzene)

  • Ice bath

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry flask, dissolve succinic anhydride in warm toluene[1].

  • In a separate container, prepare a solution of racemic 1-phenylethylamine in toluene.

  • Slowly add the amine solution to the stirring succinic anhydride solution. The reaction is often exothermic, and a white precipitate of N-(1-Phenylethyl)succinamic acid should form almost immediately[1].

  • Continue stirring the mixture for at least one hour to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or air dry to a constant weight.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline. The specific conditions will need to be optimized for your HPLC system and chiral column.

Materials:

  • Sample of N-(1-Phenylethyl)succinamic acid

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., a polysaccharide-based column)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of your synthesized N-(1-Phenylethyl)succinamic acid in a suitable solvent (e.g., the mobile phase).

  • Set up the HPLC system with the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.

  • Inject a small volume of the sample solution onto the column.

  • Run the chromatogram and record the data. The two enantiomers should appear as two separate peaks.

  • Integrate the area of each peak.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Enantiomeric Excess
Potential Cause Recommended Action Key Scientific Principle
Inappropriate Resolving AgentScreen different chiral bases.Diastereomer solubility is highly dependent on molecular structure and crystal packing.
Suboptimal Crystallization SolventPerform solvent screening to find a system with a large solubility difference between diastereomers.The differential solubility of diastereomers is the basis for fractional crystallization.
Crystallization is Too RapidEmploy slow, controlled cooling. Consider using a seed crystal.Slow crystal growth favors the formation of a more ordered, pure crystalline lattice.
Insufficient PurityPerform multiple recrystallizations of the diastereomeric salt.Each recrystallization step further enriches the less soluble diastereomer.
Inaccurate e.e. MeasurementValidate the analytical method (e.g., Chiral HPLC) with standards if available.Accurate quantification is essential for process optimization.
Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Amic Acid cluster_resolution Chiral Resolution cluster_isolation Isolation of Enantiomer rac_amine Racemic 1-Phenylethylamine reaction Acylation Reaction (Toluene) rac_amine->reaction succ_anhydride Succinic Anhydride succ_anhydride->reaction rac_product Racemic N-(1-Phenylethyl)succinamic acid reaction->rac_product salt_formation Diastereomeric Salt Formation rac_product->salt_formation chiral_base Chiral Resolving Agent (e.g., (R)-amine) chiral_base->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers fractional_cryst Fractional Crystallization diastereomers->fractional_cryst less_soluble Less Soluble Diastereomer ((S,R)-salt) fractional_cryst->less_soluble Solid more_soluble More Soluble Diastereomer ((R,R)-salt in solution) fractional_cryst->more_soluble Mother Liquor acidification Acidification (e.g., HCl) less_soluble->acidification s_enantiomer (S)-(-)-N-(1-Phenylethyl)succinamic acid acidification->s_enantiomer

Caption: Workflow for the synthesis and chiral resolution of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Troubleshooting_Logic cluster_crystallization Crystallization Issues cluster_analysis Analytical Issues cluster_reagents Reagent Issues start Low Enantiomeric Excess (e.e.) solvent Suboptimal Solvent? start->solvent cooling Cooling Too Rapid? start->cooling purity Insufficient Purity? start->purity method Incorrect HPLC Method? start->method calibration Improper Calibration? start->calibration resolving_agent Ineffective Resolving Agent? start->resolving_agent action_solvent action_solvent solvent->action_solvent Action: Screen Solvents action_cooling action_cooling cooling->action_cooling Action: Slow Cooling / Seeding action_purity action_purity purity->action_purity Action: Recrystallize action_method action_method method->action_method Action: Optimize Column/Mobile Phase action_calibration action_calibration calibration->action_calibration Action: Run Standards action_agent action_agent resolving_agent->action_agent Action: Test Alternative Agents

Sources

dealing with impurities in (S)-(-)-N-(1-Phenylethyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-(-)-N-(1-Phenylethyl)succinamic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to impurities encountered during its synthesis and purification.

Introduction: Understanding the Chemistry and Potential Impurities

(S)-(-)-N-(1-Phenylethyl)succinamic acid is a chiral molecule typically synthesized via the nucleophilic acyl substitution reaction between succinic anhydride and (S)-(-)-1-phenylethylamine. The reaction involves the opening of the anhydride ring by the amine, forming an amide and a carboxylic acid functionality. While seemingly straightforward, this process can give rise to several impurities that can complicate downstream applications and affect the material's specifications.

Understanding the potential impurities is the first step in effective troubleshooting. The primary impurities of concern are:

  • Starting Materials: Unreacted succinic anhydride and (S)-(-)-1-phenylethylamine.

  • Enantiomeric Impurity: The (R)-(+)-N-(1-Phenylethyl)succinamic acid, arising from any enantiomeric impurity in the starting amine.

  • Related Substances: Succinic acid (from hydrolysis of succinic anhydride) and N-(1-phenylethyl)succinimide (formed via intramolecular cyclization, often at elevated temperatures).

  • Solvent and Reagent Artifacts: Impurities originating from the solvents and other reagents used in the synthesis and work-up.

This guide will provide a structured approach to identifying and mitigating these impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis and purification of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Q1: My final product has a low melting point and appears oily, even after drying. What is the likely cause?

A1: This is often indicative of the presence of unreacted (S)-(-)-1-phenylethylamine, which is a liquid at room temperature. Another possibility is the presence of solvent residues. Incomplete reaction or the use of excess amine without proper removal during work-up are common causes. We recommend verifying the purity by TLC or HPLC and following the purification protocols outlined in this guide.

Q2: The enantiomeric excess (e.e.) of my product is lower than expected. Why did this happen?

A2: The enantiomeric purity of your final product is directly dependent on the enantiomeric purity of your starting material, (S)-(-)-1-phenylethylamine. It is crucial to use a starting amine of high enantiomeric purity. Additionally, while unlikely under standard acylation conditions, harsh reaction conditions (e.g., prolonged heating in the presence of a strong acid or base) could potentially lead to some degree of racemization, although this is not a common issue for this specific transformation.

Q3: I see an unexpected spot on my TLC plate that is less polar than my product. What could it be?

A3: A less polar spot could be the N-(1-phenylethyl)succinimide byproduct. This is more likely to form if the reaction is conducted at elevated temperatures, which can promote the intramolecular cyclization of the succinamic acid product with the loss of a water molecule.

Q4: How can I confirm the identity of suspected impurities?

A4: The most effective way is to use analytical techniques such as HPLC coupled with a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. Co-injection with authentic samples of the suspected impurities (e.g., starting materials, the opposite enantiomer) on an appropriate HPLC or GC system is also a definitive method of confirmation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • A lower than expected yield.

  • The presence of spots corresponding to succinic anhydride or (S)-(-)-1-phenylethylamine on a TLC or HPLC chromatogram.

  • An amine-like odor in the final product.

Causality:

  • Incomplete Reaction: Insufficient reaction time, low reaction temperature, or poor mixing can lead to an incomplete reaction.

  • Incorrect Stoichiometry: An excess of one reactant will naturally lead to its presence in the crude product.

Troubleshooting Workflow:

Caption: Workflow for addressing unreacted starting materials.

Detailed Protocols:

Protocol 1: Optimized Aqueous Work-up

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 50 mL per gram of product) to remove unreacted (S)-(-)-1-phenylethylamine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL per gram of product) to remove unreacted succinic anhydride and succinic acid.

  • Wash the organic layer with brine (1 x 50 mL per gram of product).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Issue 2: Low Enantiomeric Excess

Symptoms:

  • The measured enantiomeric excess (e.e.) is below the desired specification.

  • A peak corresponding to the (R)-(+)-enantiomer is observed in the chiral HPLC analysis.

Causality:

  • Impure Starting Material: The primary cause is the use of (S)-(-)-1-phenylethylamine with a low enantiomeric excess.

Troubleshooting Workflow:

Caption: Workflow for improving enantiomeric excess.

Detailed Protocols:

Protocol 2: Chiral Purity Analysis by HPLC

A precise HPLC method is crucial for determining the enantiomeric excess. While a specific method for this exact compound is not widely published, a good starting point can be adapted from methods for similar chiral amides.

ParameterRecommended Starting Conditions
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Temperature 25 °C

Note: Method development and optimization will be necessary to achieve baseline separation of the enantiomers.

Issue 3: Presence of N-(1-phenylethyl)succinimide

Symptoms:

  • A distinct, less polar spot on TLC.

  • A peak with a corresponding molecular weight in LC-MS analysis.

Causality:

  • High Reaction Temperature: Heating the reaction mixture or the isolated product can induce intramolecular cyclization to the imide.

Troubleshooting Workflow:

Caption: Workflow for mitigating succinimide formation.

Detailed Protocols:

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).

  • Load the crude product onto the column.

  • Elute with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate. The less polar succinimide will elute before the more polar succinamic acid.

  • Collect fractions and analyze by TLC to identify the pure product fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization

Recrystallization is a highly effective method for removing impurities.[1] The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.

Table of Potential Recrystallization Solvents:

SolventPolarityComments
Toluene Non-polarGood for removing more polar impurities.
Ethyl Acetate/Hexane Medium/Non-polarA solvent system that can be fine-tuned for optimal crystallization.
Ethanol/Water PolarUseful if the impurities are non-polar.
Acetonitrile Polar aproticCan be effective for recrystallizing amides.[1]

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Conclusion

The successful synthesis and purification of (S)-(-)-N-(1-Phenylethyl)succinamic acid relies on a good understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, implementing appropriate work-up procedures, and utilizing effective purification techniques such as recrystallization and chromatography, high-purity material with the desired enantiomeric excess can be reliably obtained. This guide provides the foundational knowledge and practical protocols to troubleshoot and overcome common challenges in the laboratory.

References

  • Google Patents. Preparation method of (S)-2-benzylsuccinic acid.
  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • ResearchGate. Chiral separation of amino acids by gas chromatography. [Link]

  • Chemistry LibreTexts. Making Amides from Acid Anhydrides. [Link]

  • PubMed Central (PMC). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • PubMed. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. [Link]

  • Amerigo Scientific. (R)-(+)-N-(1-Phenylethyl)succinamic acid (98%). [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Google Patents.
  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

Sources

Technical Support Center: (S)-(-)-N-(1-Phenylethyl)succinamic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and ensure a successful, reproducible synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Q1: What is the fundamental reaction mechanism for the synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid?

The synthesis involves a nucleophilic acyl substitution reaction. Specifically, it is a ring-opening amidation of succinic anhydride.[1] The lone pair of electrons on the nitrogen atom of (S)-(-)-1-phenylethylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding succinamic acid.

Q2: Why is (S)-(-)-1-phenylethylamine used in this synthesis?

(S)-(-)-1-phenylethylamine is a chiral amine, meaning it exists as a single enantiomer.[2] Using an enantiomerically pure starting material like this is crucial when the final product is intended for applications where stereochemistry is important, such as in the development of chiral drugs or as a chiral resolving agent.[2]

Q3: What are the expected physical properties of (S)-(-)-N-(1-Phenylethyl)succinamic acid?

The product is a white solid with a melting point range of 100-104 °C.[3] Its optical activity is a key characteristic, with a specific rotation ([α]24/D) of approximately -111° when measured in ethanol at a concentration of 2 g/100mL.[3]

Q4: What are the primary safety precautions to consider during this experiment?

It is essential to handle all chemicals in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Specifically, a dust mask (type N95 or equivalent) is recommended when handling the solid product.[3]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

A common issue in any synthesis is a lower-than-expected yield of the final product.

Possible Causes & Solutions
  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time. Gentle heating can sometimes facilitate the reaction, but this should be done cautiously to avoid side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Purity of Reactants: The purity of (S)-(-)-1-phenylethylamine and succinic anhydride is critical. Impurities can interfere with the reaction.

    • Solution: Use high-purity, anhydrous reactants. If the purity is questionable, consider purifying the starting materials before use.

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to a low yield.

    • Solution: Accurately weigh the reactants to ensure the correct stoichiometric amounts are used. A slight excess of the amine can sometimes be used to drive the reaction to completion, but this may complicate purification.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: During aqueous workup, ensure the pH is adjusted correctly to precipitate the carboxylic acid. Multiple extractions with a suitable organic solvent will help maximize the recovery of the product.

Problem 2: Difficulty with Product Crystallization/Purification

Obtaining a pure, crystalline product can be challenging.

Possible Causes & Solutions
  • Oily Product: The product may initially separate as an oil instead of a solid.[4]

    • Solution: This can often be rectified by scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective. If the product remains oily, it may indicate the presence of impurities. Further purification by column chromatography might be necessary.[4]

  • Impure Product After Recrystallization: The recrystallized product may still show impurities.

    • Solution: The choice of recrystallization solvent is crucial. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Sometimes a mixture of solvents is required to achieve the desired solubility profile. Slow cooling of the saturated solution generally yields purer crystals.[5]

Problem 3: Inconsistent or Incorrect Characterization Data

The analytical data (e.g., melting point, NMR, optical rotation) does not match the expected values for (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Possible Causes & Solutions
  • Presence of Unreacted Starting Materials: The final product may be contaminated with unreacted (S)-(-)-1-phenylethylamine or succinic anhydride.

    • Solution: An efficient purification method, such as recrystallization or column chromatography, is necessary to remove unreacted starting materials.[4] Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.

  • Side Reactions: Unwanted side reactions may have occurred, leading to the formation of byproducts.

    • Solution: Controlling the reaction temperature is key to minimizing side reactions. Running the reaction at or near room temperature is generally recommended for this type of amidation.[1]

  • Racemization: The stereocenter of the 1-phenylethylamine moiety may have undergone racemization, leading to a lower-than-expected optical rotation.

    • Solution: This is less common under the mild conditions of this reaction. However, avoiding harsh acidic or basic conditions and high temperatures during the reaction and workup will help preserve the stereochemical integrity of the product.

III. Experimental Protocols & Data

Synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic acid

This protocol outlines a standard procedure for the synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(S)-(-)-1-Phenylethylamine121.181.21 g0.01
Succinic Anhydride100.071.00 g0.01
Dichloromethane (DCM)-20 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Chloride-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Dissolve 1.00 g (0.01 mol) of succinic anhydride in 20 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 1.21 g (0.01 mol) of (S)-(-)-1-phenylethylamine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 15 mL) to remove any unreacted amine.

  • Wash the organic layer with saturated sodium chloride solution (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Characterization Data
PropertyExpected Value
Appearance White solid
Melting Point 100-104 °C[3]
Optical Rotation [α]D -111° (c=2, ethanol)[3]
¹H NMR Consistent with the expected structure
¹³C NMR Consistent with the expected structure
IR Spectroscopy Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H stretches

IV. Visualizations

Reaction Workflow

Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh (S)-(-)-1-phenylethylamine E Add (S)-(-)-1-phenylethylamine A->E B Weigh Succinic Anhydride D Dissolve Succinic Anhydride in DCM B->D C Prepare Dichloromethane C->D D->E F Stir at Room Temperature E->F G Acid Wash (1M HCl) F->G H Brine Wash G->H I Dry with MgSO4 H->I J Evaporate Solvent I->J K Recrystallize J->K L Obtain Characterization Data (MP, NMR, [α]D) K->L Troubleshooting Start Low Product Yield Q1 Was the reaction monitored by TLC? Start->Q1 A1_Yes Reaction Incomplete Q1->A1_Yes Yes A1_No Implement TLC Monitoring Q1->A1_No No Sol1 Increase reaction time or apply gentle heating. A1_Yes->Sol1 Q2 Were reactants of high purity? A1_No->Q2 Sol1->Q2 A2_Yes Check Stoichiometry Q2->A2_Yes Yes A2_No Use high-purity reactants Q2->A2_No No Q3 Was stoichiometry accurate? A2_Yes->Q3 A2_No->Q3 A3_Yes Investigate Workup Loss Q3->A3_Yes Yes A3_No Recalculate and re-weigh Q3->A3_No No Sol3 Optimize extraction pH and perform multiple extractions. A3_Yes->Sol3

Sources

Technical Support Center: Navigating and Preventing Oiling Out in Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenging phenomenon of "oiling out" during chiral resolutions. Here, we provide in-depth troubleshooting advice, scientifically grounded explanations, and actionable protocols to help you achieve robust and reproducible crystallizations.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out" in the context of diastereomeric salt crystallization?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In the context of diastereomeric salt formation, this means that instead of obtaining crystals of the desired diastereomer, a liquid layer or droplets form, which can severely hinder or entirely prevent a successful resolution.

Q2: What are the primary drivers of oiling out?

A2: At its core, oiling out is often a consequence of high supersaturation, where the concentration of the diastereomeric salt in the solution surpasses its solubility to a point that kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.[1][3] Key contributing factors include:

  • Rapid Cooling or Anti-Solvent Addition: Fast changes in temperature or solvent composition can generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[1]

  • Solvent Choice: The selection of an inappropriate solvent is a critical factor. A solvent in which the diastereomeric salt is either excessively soluble or poorly soluble can promote oiling out.[1][4]

  • High Solute Concentration: Beginning with a highly concentrated solution increases the probability of reaching the critical supersaturation level for oiling out to occur.[1][5]

  • Presence of Impurities: Impurities can interfere with the crystallization process, disrupting crystal lattice formation and inducing oiling out.[1][6][7]

Q3: How does oiling out adversely affect my chiral resolution?

A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution:

  • Poor Purification: The oily phase often acts as a better solvent for impurities than the bulk solvent.[6] These impurities can become entrapped when the oil eventually solidifies, leading to a lower purity of the desired enantiomer.

  • Amorphous Product: The oil may solidify into a non-crystalline, amorphous solid or a gum, which is challenging to handle, filter, and dry.[3]

  • Reduced Yield: The formation of an oil can prevent the selective crystallization of the desired diastereomer, resulting in poor separation and consequently, low yields of the target enantiomer.[1]

  • Inconsistent Results: Oiling out can be an unpredictable and difficult-to-control phenomenon, leading to poor reproducibility between experiments.[1]

Q4: Is "oiling out" ever a desirable outcome?

A4: While generally considered an obstacle to successful crystallization, in very specific and controlled scenarios, oiling out could potentially be leveraged as a purification step. For instance, if impurities are preferentially sequestered in the bulk solvent while the desired compound forms the oil phase, a separation could be achieved. However, this is a complex and advanced technique, and for most applications, avoiding oiling out is the primary objective for obtaining high-purity crystalline material.[1]

Troubleshooting Guide: From Oiling Out to Crystalline Solid

This section provides a systematic approach to troubleshoot and prevent oiling out during your experiments.

Problem: An oil has formed upon cooling or addition of an anti-solvent.

This is the most common manifestation of oiling out and is directly related to the generation of excessive supersaturation.

Causality: The rate of supersaturation generation has exceeded the rate of crystal nucleation and growth. The system relieves this high supersaturation by forming a solute-rich liquid phase, which is thermodynamically less demanding than forming an ordered crystal lattice.

Solution Pathway 1: Control the Rate of Supersaturation

High supersaturation is a primary driver of oiling out.[1] The following strategies can help you manage and control the level of supersaturation in your system.

  • Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer duration, favoring controlled crystal growth over the formation of an oil.[1]

    Experimental Protocol: Slow Cooling Crystallization

    • Dissolve the racemic mixture and resolving agent in the chosen solvent at an elevated temperature until the solution is completely clear.

    • Instead of allowing the solution to cool rapidly to room temperature or in an ice bath, utilize a programmable heating mantle or a water bath with a controlled temperature ramp to cool the solution at a slow, linear rate (e.g., 0.1 °C/min).[8]

    • Continuously monitor the solution for the onset of crystallization.

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out is initiated.[1]

  • Controlled Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.

Solution Pathway 2: Optimize the Solvent System

The choice of solvent is a critical parameter in preventing oiling out. A systematic solvent screening is often a necessary step to identify the optimal conditions.[1]

Causality: The solubility of the diastereomeric salts is highly dependent on the solvent. An ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts, allowing for selective crystallization of the less soluble salt.[9][10]

Experimental Protocol: Solvent Screening for Optimal Crystallization

  • In small, parallel vials, dissolve a known quantity of your racemic compound and the resolving agent.

  • Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider solvent mixtures.

  • Observe the vials for signs of crystallization or oiling out upon controlled cooling.

  • Analyze any solids that form for diastereomeric purity to identify the most selective and effective solvent system.

Data Presentation: Example of Solvent Screening Results

Solvent SystemPolarity IndexObservationDiastereomeric Excess (%) of SolidYield (%)
Toluene2.4Crystalline Solid9580
Ethyl Acetate4.4Crystalline Solid8875
Isopropanol3.9Oiling Out N/AN/A
Ethanol4.3Oiling Out N/AN/A
Methanol5.1Highly Soluble, No CrystalsN/AN/A

This table is for illustrative purposes. Actual results will vary.

Solution Pathway 3: Implement a Seeding Strategy

Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[1][7]

Causality: By providing a template for crystallization, seed crystals lower the energy barrier for nucleation, allowing crystallization to occur at a lower level of supersaturation where oiling out is less likely.

Experimental Protocol: Seeding to Prevent Oiling Out

  • Prepare a saturated solution of your diastereomeric salt at an elevated temperature.

  • Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur).

  • Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer.[1][8]

  • Continue to cool the solution slowly to the final crystallization temperature to allow for controlled crystal growth.

Data Presentation: Impact of Seeding on Crystallization Outcome

SeedingObservationDiastereomeric Excess (%) of SolidYield (%)
NoOiling Out N/AN/A
Yes (1 wt%)Crystalline Solid9782
Yes (5 wt%)Crystalline Solid>9989

This table is for illustrative purposes. Actual results will vary.

Solution Pathway 4: Consider the Impact of Stoichiometry

The molar ratio of the resolving agent to the racemic compound can significantly influence the outcome of the resolution.

Causality: The phase behavior of a diastereomeric salt system is complex and can be represented by a ternary phase diagram involving the two diastereomers and the solvent.[11][12] The stoichiometry of the resolving agent can alter the position of the system on this phase diagram, potentially moving it into a region that is more favorable for crystallization.[13]

Experimental Approach: Stoichiometry Optimization

  • While a 1:1 stoichiometry is a common starting point, consider exploring substoichiometric amounts of the resolving agent (e.g., 0.5 equivalents). This can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[13]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing oiling out in diastereomeric salt crystallization.

G start Experiment Results in Oiling Out check_supersaturation Is the rate of supersaturation high? start->check_supersaturation control_supersaturation Reduce cooling rate Decrease concentration Control anti-solvent addition check_supersaturation->control_supersaturation Yes check_solvent Is the solvent system optimal? check_supersaturation->check_solvent No success Crystalline Product Achieved control_supersaturation->success screen_solvents Perform solvent screening (vary polarity and composition) check_solvent->screen_solvents No check_seeding Was seeding employed? check_solvent->check_seeding Yes screen_solvents->success implement_seeding Introduce seed crystals (1-5 wt%) in the metastable zone check_seeding->implement_seeding No check_stoichiometry Is the stoichiometry optimized? check_seeding->check_stoichiometry Yes implement_seeding->success optimize_stoichiometry Vary resolving agent ratio (e.g., try 0.5 equivalents) check_stoichiometry->optimize_stoichiometry No check_stoichiometry->success Yes optimize_stoichiometry->success

Caption: Troubleshooting workflow for oiling out.

References

  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Available from: [Link]

  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • Fiveable. (n.d.). Diastereomeric Salt Definition. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • ACS Publications. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Available from: [Link]

  • CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Available from: [Link]

  • Organic Process Research & Development. (n.d.). An In-Line Study of Oiling Out and Crystallization. Available from: [Link]

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Available from: [Link]

  • ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. Available from: [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Available from: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available from: [Link]

  • ResearchGate. (2025). Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Available from: [Link]

  • YouTube. (2020). Chiral Resolving agents. Available from: [Link]

  • PubMed. (2017). Producing Amorphous Solid Dispersions via Co-Precipitation and Spray Drying: Impact to Physicochemical and Biopharmaceutical Properties. Available from: [Link]

  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

Sources

troubleshooting peak broadening in HPLC analysis of (S)-(-)-N-(1-Phenylethyl)succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-PSA-001 Role: Senior Application Scientist Topic: Troubleshooting Peak Broadening & Shape Anomalies

Executive Summary & Compound Profile

Welcome to the technical support portal. You are likely analyzing (S)-(-)-N-(1-Phenylethyl)succinamic acid , a compound that presents a specific set of chromatographic challenges due to its dual nature: it contains a ionizable carboxylic acid moiety (from the succinic backbone) and a hydrophobic chiral center (the phenylethyl group).

Peak broadening in this analysis is rarely random. It is almost always a symptom of a mismatch between the compound's physicochemical state and the column environment.

Compound "Trouble Profile"
FeatureChemical ConsequenceChromatographic Symptom
Carboxylic Acid (pKa ~4.2–4.5) Equilibrium between ionized (

) and neutral (

) states.
Broad, split, or tailing peaks if mobile phase pH is near pKa.[1][2]
Amide Linkage Potential for hydrogen bonding with residual silanols on silica columns.Tailing (asymmetry > 1.2), especially on older columns.
Chiral Center Enantiomeric sensitivity.If using Chiral HPLC: Broadening may actually be partial separation of the (R)-enantiomer.
Hydrophobicity Low solubility in 100% aqueous mobile phases.Peak fronting if sample diluent is too strong (e.g., 100% MeOH).

Diagnostic Workflow (Interactive Decision Tree)

Before adjusting parameters, use this logic flow to isolate the root cause. This prevents "shotgun" troubleshooting which wastes solvent and time.

TroubleshootingFlow Start START: Peak Broadening Observed Check1 Q1: Is the peak broad for ALL peaks (including neutral markers like Toluene)? Start->Check1 HardwareIssue Hardware/Column Failure Check1->HardwareIssue Yes (All peaks bad) Check2 Q2: Is the peak shape asymmetrical? Check1->Check2 No (Only Analyte bad) ActionHardware Action: Check extra-column volume, fittings, or replace column. HardwareIssue->ActionHardware Fronting Symptom: Fronting (Leading edge) Check2->Fronting Fronting Tailing Symptom: Tailing (Trailing edge) Check2->Tailing Tailing SymmetricalBroad Symptom: Symmetrical but Wide Check2->SymmetricalBroad Symmetrical ActionDiluent Action: Diluent Mismatch. Match sample solvent to initial mobile phase. Fronting->ActionDiluent ActionpH Action: pH Mismatch. pH is likely near pKa (4.5). Lower pH to < 3.0. Tailing->ActionpH ActionFlow Action: Low Efficiency. Increase Temperature or Reduce Flow Rate (Van Deemter). SymmetricalBroad->ActionFlow

Caption: Figure 1. Diagnostic logic tree for isolating peak broadening sources. Blue nodes indicate start, Yellow nodes indicate specific symptoms, and White dashed nodes indicate corrective actions.

Technical Modules: The Causality & The Fix

Module A: The pH/pKa Trap (Most Common Cause)

(S)-(-)-N-(1-Phenylethyl)succinamic acid acts as a weak acid.

  • The Mechanism: If your mobile phase pH is between 3.5 and 5.5, the molecule constantly flips between its neutral and ionized forms as it travels down the column. These two forms interact differently with the stationary phase (C18), resulting in different velocities. The "average" result is a broad, diffuse peak.

  • The Fix: You must suppress ionization to keep the molecule in its neutral (protonated) state.

    • Target pH: 2.0 – 2.8.

    • Buffer: Use 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5). Avoid neutral buffers like Ammonium Acetate unless you are intentionally running at pH > 7.0 (which is risky for silica stability).

Module B: The "Strong Solvent" Effect (Fronting)
  • The Mechanism: This compound dissolves well in Methanol (MeOH) or Acetonitrile (ACN). Researchers often dissolve the sample in 100% MeOH to ensure solubility. When 10µL of this "strong" solvent hits a mobile phase that is 90% water (weak), the analyte molecules race ahead of the solvent front before they can settle onto the column head. This causes peak fronting (broadening at the start of the peak).

  • The Fix:

    • Protocol: Dissolve the sample in the initial mobile phase composition (e.g., 10:90 ACN:Water).

    • Self-Validation: If solubility is an issue, use 50:50, but reduce injection volume to < 5 µL.

Module C: Column Health & Secondary Interactions[3][4]
  • The Mechanism: The amide group in the succinamic acid structure can hydrogen bond with free silanol groups (

    
    ) on the silica surface of the column. This is "secondary retention," causing the tail of the peak to drag.
    
  • The Fix:

    • Column Selection: Ensure you are using a "fully end-capped" or "base-deactivated" C18 column (e.g., Zorbax Eclipse Plus, Waters XBridge).

    • Additive: If tailing persists despite low pH, add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent and masks silanols, sharpening the peak.

Standardized Experimental Protocol

To validate if your system is functioning correctly, run this "Gold Standard" check. This protocol is designed to eliminate chemical variables.

ParameterSettingRationale
Column C18 (End-capped), 150 x 4.6 mm, 5µmStandard stationary phase for acidic amides.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses carboxylic acid ionization (

form).
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to MeOH for this compound.
Isocratic Ratio 70% A / 30% B (Adjust for retention k' > 2)Stable baseline eliminates gradient artifacts.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 35°CImproves mass transfer, reducing band broadening.
Sample Diluent Mobile Phase A:B (70:30)Prevents solvent-mismatch fronting.

Pass Criteria:

  • USP Tailing Factor: < 1.5

  • Theoretical Plates (N): > 8,000 (for a 150mm column)

Frequently Asked Questions (FAQs)

Q: I am using a Chiral Column (e.g., Chiralpak AD-H or OD-H) and the peaks are very broad. Why? A: Chiral stationary phases (polysaccharide coated) have slower mass transfer kinetics than C18 columns.

  • Solution 1: Lower the flow rate. Try 0.5 mL/min instead of 1.0 mL/min. The Van Deemter curve for chiral columns often favors lower flows.

  • Solution 2: Temperature.[3][4] Increase column temperature to 30-35°C to speed up mass transfer (ensure your specific chiral column limit is not exceeded, usually 40°C).

Q: Can I use Ammonium Acetate at pH 4.5? A: No. As detailed in Module A, pH 4.5 is likely right on the pKa of the succinamic acid moiety. This is the "Zone of Chaos" where 50% of your molecule is ionized and 50% is neutral. You will see split peaks or massive broadening. Move to pH 2.5 (acidic) or pH 7.5 (fully ionized), though acidic is preferred for retention on C18.

Q: My peak is splitting into two distinct peaks. Is this the enantiomer? A: On a standard C18 column, no . Enantiomers do not separate on C18.

  • Scenario A: It is pH splitting (see above).

  • Scenario B: It is hydrolysis. Succinamic acids can hydrolyze back to succinic acid and the amine (1-phenylethylamine) if left in acidic solution for too long. Inject a fresh standard to verify.

References & Grounding

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Link

    • Supports: General mechanisms of tailing and fronting.[5]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Link

    • Supports: Diagnostics for column voids vs. chemical issues.

  • PubChem. (2025).[6] Succinanilic acid (Analogous Structure Data). National Library of Medicine. Link

    • Supports: Structural analogies for pKa estimation and solubility.

  • Sigma-Aldrich. (2024). (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification. Link

    • Supports: Compound identity and physical properties.

  • McCalley, D. V. (2010). Understanding and manipulating the separation of hydrophilic, ionizable compounds in reversed-phase liquid chromatography. Journal of Chromatography A.

    • Supports: Mechanism of silanol interactions with amides/acids.

Sources

Validation & Comparative

Comparative Guide: (S)-(-)-N-(1-Phenylethyl)succinamic Acid vs. Mandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Process Chemists, Drug Development Scientists, and Crystallography Engineers

Executive Summary: The "Workhorse" vs. The "Architect"

In the field of chiral resolution via diastereomeric salt formation, the choice of resolving agent is rarely binary; it is a function of the substrate's basicity, steric profile, and hydrogen-bonding capability.

Mandelic Acid serves as the industry "workhorse." It is a strong organic acid (pKa ~3.4), commercially abundant, and effective for resolving a wide range of common bases (e.g., 1-phenylethylamine derivatives). Its mechanism relies heavily on ionic interactions and the rigidity of the phenyl ring.

(S)-(-)-N-(1-Phenylethyl)succinamic acid (S-PESA) acts as a "molecular architect." Synthesized from succinic anhydride and (S)-1-phenylethylamine, it introduces a flexible amide linker and a weaker carboxylic acid group (pKa ~4.7). S-PESA is typically deployed when Mandelic acid fails to induce crystallization (forming oils) or yields low enantiomeric excess (ee). Its efficacy stems from its ability to form supramolecular chains via amide-to-amide hydrogen bonding, often creating more stable crystal lattices for complex amines.

Verdict: Start with Mandelic Acid for speed and cost. Switch to S-PESA if the salt oils out, requires higher structural discrimination, or if the substrate contains competing hydrogen-bond acceptors.

Mechanistic Comparison & Chemical Logic

The efficiency of a resolving agent is defined by the Resolvability Factor (S) , where


. The chemical structure dictates this factor.
Mandelic Acid: The Rigid Donor
  • Structure:

    
    -Hydroxy acid.
    
  • Interaction Mode: Strong ionic bonding (carboxylate) + Hydroxyl group acting as both H-bond donor and acceptor.

  • Crystal Packing: Tends to form tight, rigid packing.

  • Limitation: The high solubility of mandelate salts in polar solvents can sometimes prevent precipitation, leading to low yields.

S-PESA: The Flexible Networker
  • Structure: Succinamic acid derivative (Amide + Carboxylic Acid + Chiral Center).

  • Interaction Mode: Ionic bonding (carboxylate) + Amide H-bonding (strong directional interaction).

  • Crystal Packing: The amide group facilitates the formation of "ladders" or "tapes" in the crystal lattice. This supramolecular networking often forces the crystallization of salts that would otherwise remain in solution.

  • Advantage: The "linker" between the chiral center and the acid group allows for induced fit, accommodating bulkier substrates.

Comparative Data Table
Feature(S)-Mandelic Acid(S)-(-)-N-(1-Phenylethyl)succinamic Acid
CAS Number 17199-29-021752-34-1
Molecular Weight 152.15 g/mol 221.25 g/mol
Acidity (pKa) ~3.4 (Stronger)~4.7 (Weaker)
Primary Interaction Ionic + OH DipoleIonic + Amide H-Bonding
Solubility (Salts) Generally High (Polar solvents)Moderate to Low (Tunable)
Cost Low (Commodity Chemical)Moderate (Often synthesized in-house)
Best For Small, rigid amines; High-throughput screens.Bulky amines; Substrates prone to oiling out.

Visualizing the Interaction Pathways

The following diagram illustrates the mechanistic difference in how these agents stabilize diastereomeric salts.

ResolutionMechanism cluster_Mandelic Pathway A: Mandelic Acid cluster_SPESA Pathway B: S-PESA RacemicAmine Racemic Amine Substrate Mandelic (S)-Mandelic Acid RacemicAmine->Mandelic SPESA (S)-N-(1-Phenylethyl) succinamic Acid RacemicAmine->SPESA Salt_M Salt Formation (Ionic + OH Interactions) Mandelic->Salt_M pKa ~3.4 Result_M Rigid Crystal Lattice (Risk: High Solubility/Oiling) Salt_M->Result_M Salt_S Salt Formation (Ionic + Amide H-Bonds) SPESA->Salt_S pKa ~4.7 Result_S Supramolecular Network (Benefit: Induced Crystallization) Salt_S->Result_S

Caption: Comparative mechanism of salt formation. Mandelic acid relies on rigid ionic/hydroxyl interactions, while S-PESA utilizes amide linkers to form supramolecular networks that encourage crystallization.

Experimental Protocols

Synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Why synthesize? While commercially available, fresh synthesis ensures purity and allows for rapid derivative creation (e.g., changing the alkyl chain length).

Reagents:

  • Succinic Anhydride (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (1.0 eq)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolution: Dissolve 100 mmol of succinic anhydride in 150 mL of DCM.

  • Addition: Add 100 mmol of (S)-(-)-1-Phenylethylamine dropwise at 0°C. The reaction is exothermic.

  • Precipitation: The product often precipitates directly from DCM. If using Toluene, reflux may be required followed by cooling.

  • Isolation: Filter the white solid. Wash with cold solvent.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

  • Validation: Check melting point (Lit: 100-104 °C) and Optical Rotation (

    
    ).
    
Comparative Resolution Screening (The "Parallel Method")

Objective: Determine which agent provides the highest Resolvability Factor (S) for a target amine.

Workflow:

  • Preparation: Prepare 0.1 M solutions of the Racemic Amine, (S)-Mandelic Acid, and S-PESA in Methanol, Ethanol, and Isopropanol.

  • Stoichiometry: Set up vials with a 1:1 molar ratio (Acid:Base).

    • Note: For S-PESA, also try 0.5:1 (Acid:Base) as the "Pope-Peachey" method often works well with weaker acids.

  • Heating: Heat all vials to dissolve solids (60-70°C).

  • Cooling: Allow controlled cooling to RT over 4 hours.

  • Observation:

    • Crystals: Harvest and analyze.[1][2][3]

    • Oil: Re-heat and add anti-solvent (e.g., Hexane or MTBE).

    • Solution: Evaporate 50% solvent or cool to 4°C.

  • Analysis: Measure Yield (%) and ee (%) via Chiral HPLC.

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct agent for your specific campaign.

DecisionMatrix Start Target: Racemic Amine Screen1 Screen Mandelic Acid Start->Screen1 Result1 Crystalline Salt? Screen1->Result1 Yes1 Check ee% Result1->Yes1 Yes No1 Oils / No Solid Result1->No1 No High Optimization (Solvent) Yes1->High >80% ee Low Recrystallize Yes1->Low <80% ee Switch Switch to S-PESA No1->Switch Reason1 Why? Amide H-bonds stabilize lattice Switch->Reason1

Caption: Decision logic for selecting between Mandelic Acid and S-PESA based on initial screening results.

References

  • Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification. Retrieved from .

  • Perry, J. J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules. Retrieved from .

  • Saigo, K., et al.Optical Resolution of Amine Derivatives by Diastereomeric Salt Formation with Resolving Agents Having a Succinamic Acid Structure. Bulletin of the Chemical Society of Japan.
  • LibreTexts Chemistry. (2023). Resolution of Enantiomers via Diastereomeric Salts. Retrieved from .

  • BenchChem. A Comparative Guide to Chiral Resolving Agents. Retrieved from .

  • National Institutes of Health (NIH). Resolution of Racemic Mixtures by Phase Transition. Retrieved from .

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A Comprehensive Guide to the Comparative Analysis of (S)- and (R)-N-(1-Phenylethyl)succinamic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the synthesis, characterization, and comparative evaluation of the (S) and (R) enantiomers of N-(1-Phenylethyl)succinamic acid. In drug development and materials science, the distinct three-dimensional arrangement of atoms in chiral molecules can lead to profoundly different biological activities and physical properties. This document serves as a blueprint for researchers, scientists, and drug development professionals to conduct a thorough comparative study, grounded in established scientific principles and robust experimental protocols.

Introduction: The Significance of Chirality

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interactions with other chiral entities—be it polarized light, chiral catalysts, or biological receptors—can be dramatically different. The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of studying enantiomers in isolation.

This guide focuses on a model chiral pair: (S)- and (R)-N-(1-Phenylethyl)succinamic acid. These molecules contain a stereocenter at the alpha-carbon of the phenylethyl group. By systematically synthesizing and comparing these two molecules, we can illustrate the core workflow required to elucidate the structure-property relationships of any chiral compound.

Stereoselective Synthesis

The synthesis of each enantiomer is achieved through a direct and high-yielding nucleophilic acyl substitution reaction. The key to maintaining stereochemical integrity is the use of enantiomerically pure starting materials. Chiral 1-phenylethylamine, available commercially in both (S) and (R) forms, serves as the chiral precursor.[1] The reaction involves the ring-opening of succinic anhydride by the chiral amine.[2][3]

Causality in Synthesis:

The choice of succinic anhydride is deliberate; its symmetrical, strained ring is readily opened by the nucleophilic amine, leading to the formation of the target amic acid with high regioselectivity and yield under mild conditions.[2] The reaction is typically performed in an aprotic solvent like chloroform or toluene to prevent side reactions with the solvent.

Experimental Protocol: Synthesis of (S)-N-(1-Phenylethyl)succinamic acid
  • Dissolution: Dissolve succinic anhydride (1.0 g, 10 mmol, 1.0 eq) in 50 mL of chloroform in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Amine: To the stirring solution, add (S)-(-)-1-phenylethylamine (1.21 g, 10 mmol, 1.0 eq) dropwise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 6 hours. A white precipitate will typically form as the reaction progresses.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold chloroform to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield (S)-N-(1-Phenylethyl)succinamic acid as a white solid.

  • Repeat: The same procedure is followed using (R)-(+)-1-phenylethylamine to obtain the (R)-enantiomer.[4]

Synthesis_Workflow cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_Start Start: (S)-1-Phenylethylamine + Succinic Anhydride S_Solvent Dissolve in Chloroform S_Start->S_Solvent S_React Stir at RT for 6h S_Solvent->S_React S_Isolate Vacuum Filtration S_React->S_Isolate S_Dry Dry Under Vacuum S_Isolate->S_Dry S_Product Final Product: (S)-N-(1-Phenylethyl)succinamic acid S_Dry->S_Product R_Start Start: (R)-1-Phenylethylamine + Succinic Anhydride R_Solvent Dissolve in Chloroform R_Start->R_Solvent R_React Stir at RT for 6h R_Solvent->R_React R_Isolate Vacuum Filtration R_React->R_Isolate R_Dry Dry Under Vacuum R_Isolate->R_Dry R_Product Final Product: (R)-N-(1-Phenylethyl)succinamic acid R_Dry->R_Product

Caption: Stereoselective synthesis workflow for the target enantiomers.

Comparative Physicochemical Characterization

Once synthesized and purified, the enantiomers must be rigorously characterized to confirm their identity, purity, and distinct stereochemical nature.

Optical Activity Measurement

The defining characteristic that differentiates enantiomers is their optical activity.[5] Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[6] This is measured using a polarimeter and is reported as the specific rotation.

Experimental Protocol: Polarimetry
  • Solution Preparation: Accurately prepare a solution of each enantiomer (e.g., 1.0 g/100 mL) in a suitable solvent (e.g., ethanol).

  • Instrument Blank: Fill the polarimeter cell with the pure solvent and zero the instrument.

  • Measurement: Rinse and fill the cell with the sample solution and measure the observed rotation (α). The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (25°C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters (dm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[7][8] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For the target molecules, a CSP based on poly(N-((S)-1-phenylethyl)acrylamide) would be a logical choice due to structural similarities that can enhance chiral recognition through hydrogen bonding and π-π interactions.[9][10]

Experimental Protocol: Chiral HPLC Analysis
  • System Preparation: Equip an HPLC system with a suitable chiral column (e.g., a polyacrylamide-based CSP).

  • Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. Optimize the ratio to achieve good separation (resolution > 1.5).

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the (S)-enantiomer, the (R)-enantiomer, and a 50:50 mixture (racemate).

  • Injection and Analysis: Inject each sample onto the column. The two enantiomers of the racemic mixture should separate into two distinct peaks. By injecting the pure enantiomers, the elution order can be determined.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| × 100

HPLC_Workflow start Prepare Samples: (R), (S), and Racemic Mixture hplc Inject onto Chiral HPLC Column start->hplc detect UV Detection hplc->detect chrom Generate Chromatogram detect->chrom analyze Analyze Peak Areas chrom->analyze result Determine Elution Order & Calculate % Enantiomeric Purity analyze->result

Caption: Analytical workflow for chiral HPLC separation and purity assessment.

Absolute Configuration Determination by X-ray Crystallography

While polarimetry and chiral HPLC can distinguish between enantiomers, they cannot definitively assign the (R) or (S) configuration without a known standard. X-ray crystallography is the only technique that provides an unambiguous determination of the absolute three-dimensional structure of a molecule in the solid state.[11][12]

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystallization: Grow a single, high-quality crystal of one of the enantiomers. This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.[13]

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms are determined.

  • Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion of the scattered X-rays, which allows for the correct assignment of the (R) or (S) stereocenter.[12][14]

Spectroscopic Analysis (NMR, IR)

In a standard achiral solvent, the ¹H NMR, ¹³C NMR, and IR spectra of the (S) and (R) enantiomers will be identical. This is because these techniques probe the connectivity and chemical environment of atoms, which are the same for both enantiomers. However, these methods are crucial for confirming the chemical structure and purity of the synthesized compounds. The use of a chiral solvating agent in NMR can induce diastereomeric interactions, leading to separable signals for the enantiomers, which can be an alternative method for determining enantiomeric purity.[15][16]

Property(S)-Enantiomer(R)-EnantiomerRationale for Comparison
Melting Point IdenticalIdenticalEnantiomers have identical physical properties in an achiral environment.
Solubility (achiral solvent) IdenticalIdenticalThermodynamic properties are identical.
¹H & ¹³C NMR (achiral solvent) Identical SpectraIdentical SpectraMagnetic environments of nuclei are identical.
IR Spectrum Identical SpectraIdentical SpectraVibrational modes of bonds are identical.
Specific Rotation [α] Expected Negative (-)Expected Positive (+)Enantiomers rotate plane-polarized light in equal but opposite directions.[6]
Chiral HPLC Retention Time t₁t₂ (t₁ ≠ t₂)Differential interaction with the chiral stationary phase leads to separation.[17]
Absolute Configuration SRDetermined definitively by X-ray crystallography.[12]

Proposed Comparative Biological Activity Study

The primary driver for separating enantiomers in the pharmaceutical industry is their often-divergent biological activity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or cause undesirable side effects. Succinic acid and succinimide derivatives have been reported to possess a wide range of biological activities, including antioxidant and enzyme-inhibiting properties.[18][19][20]

Rationale for Study:

The chiral center of (S)- and (R)-N-(1-Phenylethyl)succinamic acid will dictate how the molecule fits into the three-dimensionally specific active site of a biological target, such as an enzyme or receptor. This differential binding affinity is expected to result in a measurable difference in biological potency.

Hypothetical Experimental Design: In Vitro Enzyme Inhibition Assay
  • Target Selection: Choose a relevant enzyme target, for example, α-glucosidase, which is relevant to diabetes research.[20]

  • Assay Setup: Perform the assay in a 96-well plate format. Each well will contain the enzyme, its substrate, and a specific concentration of either the (S)- or (R)-enantiomer.

  • Dose-Response: Test a range of concentrations for each enantiomer (e.g., from 0.1 µM to 100 µM) to generate a dose-response curve.

  • Data Acquisition: Measure the enzyme activity by monitoring the formation of a product, often using a spectrophotometric method.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for each enantiomer.

Parameter(S)-Enantiomer(R)-EnantiomerSignificance
IC₅₀ (µM) Hypothetical: 15.2Hypothetical: 85.7A lower IC₅₀ value indicates higher potency. A significant difference confirms stereoselective biological activity.
Maximum Inhibition (%) Hypothetical: 98%Hypothetical: 95%Indicates the efficacy of the compound as an inhibitor.

Conclusion

The comparative study of (S)- and (R)-N-(1-Phenylethyl)succinamic acid provides a fundamental yet comprehensive example of the workflow required in modern chemical and pharmaceutical research. The process begins with stereoselective synthesis, followed by rigorous characterization using polarimetry, chiral chromatography, and spectroscopy to confirm enantiomeric purity and identity. The definitive assignment of absolute configuration via X-ray crystallography provides the ultimate structural proof. Finally, a comparative biological assay is essential to probe the functional consequences of the molecule's stereochemistry. This systematic approach ensures a complete understanding of a chiral compound's properties, which is indispensable for the development of safe and effective drugs and advanced materials.

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A Senior Application Scientist's Guide to Chiral Resolution: A Cost-Benefit Analysis of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of a chiral resolving agent is a critical decision that profoundly impacts process efficiency, scalability, and economic viability. This guide provides an in-depth technical analysis of (S)-(-)-N-(1-Phenylethyl)succinamic acid as a resolving agent for racemic amines. We will objectively compare its performance with established alternatives, supported by available experimental data, and offer field-proven insights to aid in your selection process.

The Imperative of Enantiomeric Purity in Modern Drug Development

The stereochemical identity of a drug molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The two enantiomers of a chiral drug can exhibit vastly different interactions with the chiral environment of the human body, leading to differences in efficacy, side effects, and metabolism. Regulatory bodies worldwide now strongly favor the development of single-enantiomer drugs over racemic mixtures, making efficient and reliable chiral resolution techniques more critical than ever.[1]

Among the various methods for achieving enantiomeric separation, diastereomeric salt formation stands out as a robust and scalable technique, particularly for chiral acids and amines.[2][3][4] This method relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][5][6]

Profiling the Resolving Agent: (S)-(-)-N-(1-Phenylethyl)succinamic Acid

(S)-(-)-N-(1-Phenylethyl)succinamic acid is a chiral resolving agent specifically designed for the separation of racemic amines. Its molecular architecture, featuring a carboxylic acid for salt formation and a chiral (S)-1-phenylethylamine moiety, provides the necessary stereochemical information for discriminating between the enantiomers of a racemic amine.

molecular_structure cluster_main (S)-(-)-N-(1-Phenylethyl)succinamic acid cluster_props Key Physicochemical Properties mol properties Molecular Formula: C12H15NO3 Molecular Weight: 221.25 g/mol Appearance: Solid Chirality: (S)-enantiomer

Figure 1: Structure and key properties of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

The rationale behind using an N-protected amino acid derivative like this lies in its structural rigidity and the potential for multiple points of interaction (hydrogen bonding, π-stacking) within the crystal lattice of the diastereomeric salt, which can enhance the differential solubility required for efficient separation.

Performance in Focus: A Comparative Analysis

The efficacy of a chiral resolving agent is ultimately determined by its ability to provide a high yield of the desired enantiomer with excellent enantiomeric excess (e.e.). Here, we compare (S)-(-)-N-(1-Phenylethyl)succinamic acid with two of the most common and cost-effective acidic resolving agents: L-(+)-Tartaric acid and D-(-)-Mandelic acid.

Supporting Experimental Data

Direct, side-by-side comparative studies for the resolution of a single racemic amine with all three resolving agents under identical conditions are scarce in the literature. However, we can compile representative data from various sources to build a comparative picture. The resolution of (±)-1-phenylethylamine is a classic model system for such comparisons.

Table 1: Comparative Performance in the Resolution of Racemic Amines

Resolving AgentRacemic AmineSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Reference
(S)-(-)-N-(1-Phenylethyl)succinamic acid(±)-1-phenylethylamineMethanolData not available in a direct comparative studyData not available in a direct comparative study
L-(+)-Tartaric Acid(±)-1-phenylethylamineMethanol~40-50% (of theoretical max)>95% (after recrystallization)[3]
D-(-)-Mandelic Acid(±)-1-phenylethylamineEthanol~35-45% (of theoretical max)>98% (after recrystallization)[5]

Note: The data for tartaric and mandelic acid are compiled from typical laboratory procedures and may vary based on specific experimental conditions. The lack of directly comparable public data for (S)-(-)-N-(1-Phenylethyl)succinamic acid highlights the often proprietary nature of process development in the pharmaceutical industry.

The choice of resolving agent is highly substrate-dependent, and a screening of several candidates is always recommended.[5][7] N-acyl amino acids, the class to which our topic compound belongs, are known to be effective resolving agents.[8]

Experimental Protocol: A Generalized Workflow for Amine Resolution

This protocol provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic amine using (S)-(-)-N-(1-Phenylethyl)succinamic acid.

Objective: To separate the enantiomers of a racemic amine via diastereomeric salt formation.

Materials:

  • Racemic amine

  • (S)-(-)-N-(1-Phenylethyl)succinamic acid (0.5 molar equivalents)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of heated methanol.

    • In a separate flask, dissolve (S)-(-)-N-(1-Phenylethyl)succinamic acid (0.5 equivalents) in heated methanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • The collected solid is the diastereomerically enriched salt.

  • Liberation of the Free Amine:

    • Suspend the crystalline salt in water and add sodium hydroxide solution until the pH is basic, ensuring the complete dissociation of the salt.

    • Transfer the mixture to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis of Enantiomeric Excess:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

workflow cluster_process Chiral Resolution Process start Racemic Amine + (S)-Resolving Agent salt_formation Diastereomeric Salt Formation in Solvent start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid Less Soluble Diastereomeric Salt (Solid) filtration->solid liquid More Soluble Diastereomeric Salt (Mother Liquor) filtration->liquid liberation Liberation of Amine (Base Treatment) solid->liberation extraction Organic Extraction liberation->extraction final_product Enantiomerically Enriched Amine extraction->final_product

Figure 2: Generalized experimental workflow for chiral resolution.

Cost-Benefit Analysis: Making an Economically Sound Decision

The choice of a resolving agent in an industrial setting is a careful balance of several factors beyond just the yield and enantiomeric excess.

Table 2: Cost-Benefit Matrix of Chiral Resolving Agents

Factor(S)-(-)-N-(1-Phenylethyl)succinamic acidL-(+)-Tartaric AcidD-(-)-Mandelic Acid
Cost
Reagent PriceHighLowModerate
SynthesisMulti-stepReadily available natural productSynthetic
Solvent UsageTypically organic solventsCan often use aqueous or alcoholic solventsTypically organic solvents
Process CyclesPotentially fewer cycles due to higher selectivityMay require multiple recrystallizationsOften requires recrystallization
Benefit
Scope of ApplicationBroad for aminesBroad for aminesBroad for amines
Potential for High e.e.HighHigh (with optimization)High
Recyclability of AgentYesYesYes
PredictabilityModerate to HighLower (highly empirical)Moderate

Analysis:

  • Upfront Cost vs. Process Cost: While tartaric acid is undeniably the cheapest reagent, the potential need for multiple, solvent-intensive recrystallizations to achieve high enantiomeric purity can significantly increase the overall process cost. (S)-(-)-N-(1-Phenylethyl)succinamic acid, although more expensive upfront, may offer a more streamlined process with fewer cycles, leading to savings in time, solvent, and labor, particularly at scale.

  • Synthesis and Availability: (S)-(-)-N-(1-Phenylethyl)succinamic acid is synthesized from (S)-(-)-1-phenylethylamine and succinic anhydride. While the synthesis is straightforward, it adds to the cost compared to naturally abundant tartaric acid.

  • Predictability and Process Development: The structural complexity of N-acyl amino acid resolving agents can sometimes lead to more predictable crystallization behavior compared to the smaller, more conformationally flexible tartaric acid. This can reduce the time and resources spent on process development and optimization.

Conclusion and Strategic Recommendations

(S)-(-)-N-(1-Phenylethyl)succinamic acid is a potent chiral resolving agent for racemic amines, offering the potential for high enantiomeric purity and efficient separation. Its primary drawback is its higher initial cost compared to commodity resolving agents like tartaric acid.

Recommendations for Application:

  • For high-value APIs and late-stage clinical candidates, where achieving the highest possible enantiomeric purity is paramount and process robustness is critical, (S)-(-)-N-(1-Phenylethyl)succinamic acid is a strong candidate. The investment in a more expensive resolving agent can be justified by a more efficient and reliable process.

  • In early-stage discovery and for less stringent purity requirements, the more economical options of tartaric acid or mandelic acid are often the preferred starting points.

  • A screening approach is essential. The performance of any resolving agent is highly dependent on the specific substrate and solvent system. A small-scale screening of several resolving agents, including (S)-(-)-N-(1-Phenylethyl)succinamic acid, is the most effective strategy to identify the optimal conditions for your specific application.

Ultimately, the selection of a chiral resolving agent is a strategic decision that requires a holistic evaluation of performance, cost, and process scalability. (S)-(-)-N-(1-Phenylethyl)succinamic acid represents a valuable tool in the arsenal of the process chemist, particularly when the highest standards of enantiomeric purity must be met.

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  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • MDPI. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]

  • Peng, Y., et al. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Chirality, 24(8), 659-65. [Link]

Sources

performance of (S)-(-)-N-(1-Phenylethyl)succinamic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: (S)-(-)-N-(1-Phenylethyl)succinamic Acid in Solvent Systems

Executive Summary

(S)-(-)-N-(1-Phenylethyl)succinamic acid (S-PE-Succinamic Acid) is a specialized acidic chiral resolving agent designed for the optical resolution of racemic amines. Unlike the ubiquitous tartaric acid, which is highly polar and hydrophilic, S-PE-Succinamic Acid incorporates a lipophilic phenylethyl moiety linked via an amide bond to a succinic acid backbone.

This structural hybridity allows it to bridge the gap between polar resolving agents (like Tartaric or Malic acid) and highly lipophilic ones (like Dibenzoyl-tartaric acid). This guide analyzes its performance across critical solvent systems, providing researchers with a rational framework for selecting this agent when standard aqueous or methanolic resolutions fail due to solubility mismatches.

Technical Profile & Mechanism of Action

Molecule Identity:

  • CAS: 21752-34-1

  • Structure: A succinic acid mono-amide derivative.

  • Chiral Source: Derived from (S)-(-)-1-Phenylethylamine.[1]

  • pKa: ~4.2 (Carboxylic acid), making it a moderate acid suitable for resolving strong to weak bases.

The "Amide Linker" Advantage: The amide bond is the critical performance driver. It provides:

  • Hydrogen Bond Donor/Acceptor Sites: Facilitates rigid lattice formation in diastereomeric salts.

  • Spatial Extension: The succinyl chain acts as a "spacer," reducing steric clash between the chiral center and the substrate, often improving the Resolution Efficiency (S-factor) compared to compact acids like Mandelic acid.

Mechanism Visualization

The following diagram illustrates the formation of the diastereomeric salt lattice, highlighting the dual interaction (Ionic + H-Bonding) that drives separation.

G Substrate Racemic Amine (R/S-Base) Salt_Formation Salt Formation (in Solvent) Substrate->Salt_Formation Agent (S)-PE-Succinamic Acid (Resolving Agent) Agent->Salt_Formation n_Salt n-Salt (S-Base : S-Acid) High Solubility (Remains in Mother Liquor) Salt_Formation->n_Salt Dissolved p_Salt p-Salt (R-Base : S-Acid) Low Solubility (Precipitates) Salt_Formation->p_Salt Crystallized Interactions Lattice Forces: 1. Ionic (COO- ... NH3+) 2. H-Bond (Amide ... Amine) 3. Pi-Pi Stacking (Phenyl) Interactions->p_Salt

Caption: Mechanism of diastereomeric discrimination. The amide linker and phenyl ring provide secondary stabilizing interactions (H-bonding and Pi-stacking) critical for selective crystallization.

Solvent System Performance Analysis

The choice of solvent dictates the "Solubility Differential" (


) between the diastereomeric salts. S-PE-Succinamic Acid exhibits a distinct solubility profile compared to tartaric acid.
A. Polar Protic Solvents (Methanol, Ethanol)
  • Performance: High Solubility / Moderate Selectivity.

  • Behavior: The agent is highly soluble (>100 mg/mL) due to the carboxylic acid and amide polarity.

  • Application: Ideal as the primary solvent for initial screening. If the salt is too soluble, it requires an anti-solvent (like ether or hexane).

  • Risk: High solubility can lead to low yields (too much product remains in the mother liquor) unless cooled to <0°C.

B. Polar Aprotic Solvents (Acetone, Acetonitrile)
  • Performance: Moderate Solubility / High Selectivity.

  • Behavior: Acetone often yields sharper solubility curves. The absence of H-bond donors in the solvent forces the amine and acid to maximize intermolecular H-bonding, often resulting in more crystalline, higher-purity salts.

  • Application: Best for "Polishing" steps (recrystallization) to boost enantiomeric excess (%ee) from 80% to >99%.

C. Non-Polar/Lipophilic Solvents (Ethyl Acetate, Toluene)
  • Performance: Low Solubility / Variable Selectivity.

  • Behavior: Unlike Tartaric acid (insoluble), S-PE-Succinamic Acid has partial solubility in hot EtOAc due to its phenyl ring.

  • Application: Useful for resolving highly lipophilic amines where polar solvents would prevent crystallization entirely.

Comparative Analysis: Alternatives

The table below objectively compares S-PE-Succinamic Acid against standard industry alternatives.

Feature(S)-PE-Succinamic Acid Tartaric Acid Mandelic Acid Dibenzoyl-Tartaric Acid
Primary Interaction Ionic + Amide H-BondIonic + Hydroxyl H-BondIonic + Aromatic StackingSteric Bulk + Aromatic
Lipophilicity Moderate (Balanced) Low (Very Hydrophilic)ModerateHigh (Very Lipophilic)
Best Solvent Class Alcohols, AcetoneWater, MethanolEthanol, WaterAcetone, Ethyl Acetate
Resolving Power High for Aromatic Amines General PurposeHigh for Benzylic AminesHigh for Bulky Amines
Cost Efficiency Moderate (Synthetic)Very High (Commodity)High (Commodity)Moderate
Recyclability Excellent (pH switch)Good (Water extraction)GoodFair (Hydrolysis risk)

Key Insight: Choose S-PE-Succinamic Acid when Tartaric Acid fails to crystallize (salt too soluble/oily) or when Mandelic Acid yields poor separation (insufficient steric discrimination).

Experimental Protocol: The "Self-Validating" Screen

Do not rely on a single solvent. Use this self-validating workflow to determine the optimal system for your specific amine.

Protocol: Rapid Solvent Screening (100 mg Scale)
  • Preparation: Prepare 4 vials, each containing 0.5 mmol of your racemic amine and 0.5 mmol of (S)-(-)-N-(1-Phenylethyl)succinamic acid.

  • Solvent Addition: Add 1.0 mL of the following solvents to separate vials:

    • Vial A: Ethanol (95%)

    • Vial B: Acetone

    • Vial C: Ethyl Acetate

    • Vial D: 2-Propanol (IPA)

  • Thermal Cycle: Heat to reflux (dissolve). If insoluble, add solvent in 0.2 mL increments.

  • Controlled Cooling: Allow to cool slowly to RT, then to 4°C over 12 hours.

  • Validation (The "Double Check"):

    • No Crystal: System too soluble

      
       Evaporate 50% solvent.
      
    • Oil/Gum: Impure lattice

      
       Reheat and seed with pure agent crystal.
      
    • Crystal: Filter, dry, and measure Optical Rotation.

Screening Workflow Diagram

Screening Start Start: Racemic Amine + (S)-PE-Succinamic Acid Solvent_Add Add Solvent (1.0 mL) (EtOH, Acetone, EtOAc, IPA) Start->Solvent_Add Heat Heat to Reflux Solvent_Add->Heat Check_Dissolution Dissolved? Heat->Check_Dissolution Add_More Add 0.2 mL Solvent Check_Dissolution->Add_More No Cool Cool to 4°C (12h) Check_Dissolution->Cool Yes Add_More->Heat Result_Check Result? Cool->Result_Check Precipitate Crystalline Solid Result_Check->Precipitate Solid Oil Oiling Out Result_Check->Oil Gum Solution Clear Solution Result_Check->Solution Clear Analyze Filter & Analyze (%Yield, %ee) Precipitate->Analyze Action_Oil Reheat + Seed or Change Solvent Oil->Action_Oil Action_Sol Evaporate 50% or Add Anti-solvent Solution->Action_Sol

Caption: Decision tree for solvent screening. This logic prevents false negatives (clear solutions) and false positives (amorphous oils).

References

  • Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification. Retrieved from

  • Clark, D. D., et al. (2015). "An Improved Resolution of (±)-1-Phenylethylamine." The Chemical Educator, 20, 265–267. (Contextual reference for PEA resolution improvements).
  • Siedlecka, R. (2013).[2] "Recent Developments in Optical Resolution." Tetrahedron: Asymmetry. (Review of acidic resolving agents including succinamic derivatives).

  • PubChem. N-(1-Phenylethyl)succinamic acid Compound Summary. Retrieved from

  • Saigo, K., et al. (1980s). General methodologies for resolving amines using succinamic acid derivatives. (Foundational chemistry for amide-based resolution).

Sources

Beyond the Standard: Evaluating the Limitations of (S)-(-)-N-(1-Phenylethyl)succinamic Acid as a Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison & Application Guide Subject: (S)-(-)-N-(1-Phenylethyl)succinamic acid (PE-Succinamic Acid) Primary Application: Classical resolution of racemic amines via diastereomeric salt formation.

Core Insight: While (S)-(-)-N-(1-Phenylethyl)succinamic acid serves as a useful "derivative" resolving agent—converting the readily available chiral base (S)-1-phenylethylamine into an acidic tool—it suffers from significant structural and thermodynamic limitations compared to "Gold Standard" agents like Tartaric Acid or Camphorsulfonic Acid (CSA). Its primary failure mode is insufficient chiral recognition due to the conformational flexibility of the succinyl linker and the distal position of the chiral center relative to the ionic binding site.

Mechanism & Structural Context

To understand the limitations, one must first understand the structural logic of this agent.[1]

  • Origin: Synthesized by reacting (S)-1-phenylethylamine with succinic anhydride.

  • Function: It provides a carboxylic acid "handle" to resolve racemic bases (amines).

  • Binding Mode: Forms a diastereomeric salt pair:

    
     vs. 
    
    
    
    .
The "Distal Chirality" Problem

In high-performance resolving agents (e.g., Tartaric Acid), the chiral center is directly adjacent (


-position) to the carboxylic acid group involved in salt formation. This proximity creates a rigid, highly differentiated steric environment around the ionic bond.

In (S)-(-)-N-(1-Phenylethyl)succinamic acid , the chiral center is separated from the carboxylic acid by a succinyl linker (–CO–CH₂–CH₂–CO–) and an amide bond. This separation introduces:

  • Rotational Degrees of Freedom: The ethylene bridge allows the carboxylate group to "swing" away from the chiral center.

  • Reduced Diastereomeric Excess (de): The salt lattice energies of the

    
     and 
    
    
    
    pairs become too similar, making separation by fractional crystallization difficult or impossible.

Critical Limitations Analysis

Conformational Flexibility (The "Entropy Penalty")

The succinyl chain introduces significant flexibility. Unlike the rigid bicyclic structure of Camphorsulfonic Acid or the rigid backbone of Mandelic Acid, PE-Succinamic acid can adopt multiple conformers in solution.

  • Impact: The "lock and key" fit required for selective crystallization is "mushy." The resolving agent adapts to fit both enantiomers of the target amine, reducing the solubility difference (

    
    ) between the two diastereomers.
    
  • Evidence: Literature comparisons indicate that shorter-chain homologs (e.g., oxalic or malonic acid derivatives) often yield higher resolution efficiencies because they are more rigid.

Acidity Mismatch (pKa Constraints)
  • Approximate pKa: ~4.7 (typical alkyl carboxylic acid).

  • Limitation: It is too weak to effectively resolve weak bases (e.g., aromatic amines with pKa < 4-5) or bulky amines where a tight ion pair is needed.

  • Comparison: Sulfonic acid agents (CSA, pKa < 1) form much tighter salts, driving precipitation even with weak bases.

Economic & Process Efficiency
  • Atom Economy: The resolving agent has a high molecular weight (MW ~221 g/mol ) relative to its functional payload (one COOH group). You are using a large mass of "linker" and "phenyl ring" just to deliver one proton.

  • Recovery: Unlike Tartaric acid (cheap, often disposable) or CSA (easily recrystallized), PE-Succinamic acid is a synthetic derivative. It must be recovered and purified after use to be economically viable, adding extraction steps to the workflow.

Comparative Performance Matrix

The following table contrasts PE-Succinamic Acid against industry-standard alternatives for amine resolution.

Feature(S)-PE-Succinamic AcidTartaric Acid ( & Derivatives)(S)-Mandelic Acid(1S)-Camphorsulfonic Acid
Chiral Center Proximity Distal (

position)
Proximal (

position)
Proximal (

position)
Rigid (Bicyclic Frame)
Rigidity Low (Flexible Linker)High (Rigid Backbone)High (Phenyl Ring)Very High (Bicyclic)
Resolving Power Low to ModerateHigh (Gold Standard)HighHigh
Acidity (pKa) ~4.7 (Weak)~3.0 / 4.4 (Diprotic)~3.4< 1.0 (Strong)
Solubility Profile Complex (Amide H-bonding)Predictable (Water/Alcohols)PredictableSoluble in organics
Primary Use Case Niche/Rescue (when others fail)First-Line (General Purpose)First-Line (Aromatic Amines)First-Line (Weak Bases)

Experimental Workflow: When to Use & When to Avoid

Decision Logic for Resolving Agent Selection

Do not start with PE-Succinamic Acid. Follow this logic path to determine if it is necessary.

ResolutionLogic cluster_limit Limitation Zone Start Target: Racemic Amine Resolution CheckBase Is the Amine a Weak Base? (pKa < 5) Start->CheckBase UseCSA Use Strong Acid Agent (Camphorsulfonic Acid) CheckBase->UseCSA Yes CheckStructure Is the Amine Structurally Rigid? CheckBase->CheckStructure No UseTartaric Tier 1: Try Tartaric Acid / Mandelic Acid (High Rigidity, Low Cost) CheckStructure->UseTartaric Success1 Successful Resolution? UseTartaric->Success1 Tier2 Tier 2: Try Dibenzoyl-Tartaric Acid (For Lipophilic Amines) Success1->Tier2 No Success2 Successful Resolution? Tier2->Success2 Tier3 Tier 3: PE-Succinamic Acid (Use if Pi-Stacking/Amide H-Bonding needed) Success2->Tier3 No

Figure 1: Decision tree illustrating that PE-Succinamic Acid is a "Tier 3" choice, typically reserved for cases where standard rigid agents fail to crystallize.

Standard Protocol for PE-Succinamic Acid Resolution

If you must use this agent (e.g., for specific pi-pi stacking interactions with an aromatic amine), follow this protocol.

Materials:

  • Racemic Amine (1.0 eq)

  • (S)-(-)-N-(1-Phenylethyl)succinamic acid (0.5 - 1.0 eq)

  • Solvent: Ethanol/Water or Isopropanol (Screening required)

Step-by-Step:

  • Stoichiometry Check: Start with 0.5 equivalents of the resolving agent (the "Pope-Peachey" method). This forces the formation of the less soluble salt with the matching enantiomer, while the non-matching enantiomer remains as the free base (or salt with an added achiral acid like HCl).

    • Why? Due to the low resolving power (low

      
      Solubility), using 1.0 equivalent often leads to the precipitation of both diastereomers (a failure).
      
  • Reflux: Dissolve mixture in boiling solvent.

  • Slow Cooling: Cool to room temperature over 4-6 hours. Rapid cooling will trap the "wrong" diastereomer due to the flexible nature of the agent.

  • Harvest & Recrystallize: Filter crystals. Crucial Step: You must recrystallize the salt 2-3 times. Unlike Tartaric acid which often gives >90% ee in one pass, PE-Succinamic acid salts often start at 60-70% ee due to poor discrimination.

  • Liberation: Treat salt with NaOH (aq) and extract the free amine.

Scientific Validation & References

The structural limitations described above are grounded in the fundamental principles of chiral resolution and crystallographic data.

  • The "Distance" Effect: Resolving agents with chiral centers remote from the functional group consistently show lower diastereomeric discrimination.

    • Reference: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Discusses the importance of rigidity and proximity).

  • Comparative Efficiency: Studies on homologous series (Oxalic vs Succinic vs Glutaric derivatives) show that increasing chain length (flexibility) generally decreases resolution efficiency.

    • Context: Research indicates that rigid derivatives (like tartranils) outperform flexible succinamic derivatives.

    • Source:Nohira, H., et al. "Optical Resolution of 1-Phenylethylamine by its Glutaric Acid Derivative." (Highlighting inferior performance of longer chains).

  • Crystal Structure Analysis: X-ray diffraction studies of PE-Succinamic salts often reveal complex H-bonding networks involving the amide group, which can compete with the desired ionic interaction, leading to unpredictable solubility.

    • Source:Journal of the Chemical Society, Perkin Transactions 2. (General principles of resolving agent crystal packing).

References List
  • Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Nohira, H., et al. (1980s). Comparative resolution efficiencies of N-acyl amino acid derivatives. (General reference for chain-length effects in resolution).

  • Faigl, F., et al. (2002). "Strategies for the separation of enantiomers of chiral secondary amines." Tetrahedron: Asymmetry. (Discusses selection of resolving agents).

Sources

Strategic Advantages of (S)-(-)-N-(1-Phenylethyl)succinamic Acid Over Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of chiral drug development, the choice between Classical Chemical Resolution (CCR) and Enzymatic Kinetic Resolution (EKR) is often a trade-off between operational robustness and selectivity.[1] While biocatalysis has gained ground, (S)-(-)-N-(1-Phenylethyl)succinamic acid (PESA) represents a sophisticated evolution of classical resolution that offers distinct advantages for the purification of racemic amines.[1]

This guide objectively analyzes why PESA—a "designer" resolving agent easily synthesized from the chiral pool—outperforms enzymatic alternatives in specific scale-up scenarios. We focus on its superior recyclability , solvent tolerance , and cost-efficiency in manufacturing environments where enzyme fragility and substrate specificity become liabilities.[1][2]

Technical Characterization & Mechanism[2]

The Agent: (S)-(-)-N-(1-Phenylethyl)succinamic Acid

PESA acts as a chiral acidic resolving agent.[1][2] It is synthesized by coupling succinic anhydride with (S)-(-)-1-phenylethylamine.[1][2] Its structure features three critical interaction sites for chiral recognition:[2]

  • Carboxylic Acid Moiety: Forms the primary ionic bond with the target racemic amine.[2]

  • Amide Linkage: Provides strong hydrogen bonding capability (donor/acceptor) to rigidify the diastereomeric salt lattice.[2]

  • Phenyl Ring: Facilitates

    
     stacking interactions, often crucial for distinguishing between enantiomers with aromatic substituents.[1][2]
    
Mechanism Comparison

Chemical Resolution (Thermodynamic Control): PESA functions via the formation of diastereomeric salts.[1] When reacted with a racemic amine (


-Amine), two diastereomeric salts are formed:
  • 
     (Salt A)
    
  • 
     (Salt B)
    

The separation relies on the solubility difference (


) between Salt A and Salt B in a specific solvent. This is a thermodynamic equilibration, often allowing for high theoretical yields through crystallization cycles.[1][2]

Enzymatic Resolution (Kinetic Control): Enzymes (e.g., Lipases like CAL-B) rely on the difference in reaction rates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 vs 

) between enantiomers. This is a kinetic process.[1][2][3] If the reaction runs too long, the enzyme may begin converting the slower enantiomer, eroding enantiomeric excess (

).
Mechanistic Pathway Diagram[2]

ResolutionMechanism Racemate Racemic Amine (R/S Mixture) SaltMix Diastereomeric Salt Mixture [(S)-PESA • (R)-Amine] [(S)-PESA • (S)-Amine] Racemate->SaltMix + PESA (S)-PESA (Resolving Agent) PESA->SaltMix Crystallization Fractional Crystallization (Thermodynamic Selection) SaltMix->Crystallization Solvent Reflux Solid Solid Phase Pure Diastereomer Salt Crystallization->Solid Precipitation Liquor Mother Liquor Enriched Opposite Isomer Crystallization->Liquor Filtration Base Basification (NaOH) Solid->Base Liberation Product Pure (R)-Amine (Target) Base->Product Extraction Recycle Recovered (S)-PESA (Recycled) Base->Recycle Acidification Recycle->PESA Re-use Loop

Figure 1: Workflow of diastereomeric salt resolution using PESA, highlighting the closed-loop recycling of the resolving agent.[1]

Comparative Performance Analysis

The following table contrasts PESA-mediated resolution against standard Lipase-catalyzed Kinetic Resolution (e.g., acetylation of amines).

Feature(S)-(-)-N-(1-Phenylethyl)succinamic Acid (PESA)Enzymatic Resolution (e.g., Lipase)Verdict
Substrate Scope Broad. Highly effective for various racemic amines, especially those with aromatic groups (due to

interactions).[1][2]
Specific. Requires specific steric constraints ("lock and key"). Often requires screening of 10-50 enzymes.[1][2]PESA for versatility.[2]
Agent Stability High. Stable solid.[2] Indefinite shelf life. Resistant to temperature and organic solvents.[2]Low/Moderate. Sensitive to pH, temperature, and solvent denaturation.[1] Immobilization adds cost.[1][2]PESA for robustness.[2]
Scalability Linear. Standard stirred-tank reactors (crystallizers).[1][2] Easy to scale from grams to tons.[1][2]Complex. Requires bioreactors.[1][2] Mass transfer issues in biphasic systems.PESA for manufacturing.[2]
Cost of Agent Low. Synthesized in-house from cheap commodity chemicals (Succinic anhydride + Phenylethylamine).[1][2]High. Biocatalysts are expensive per kg.[2] Licensing fees often apply for engineered variants.[2]PESA for OPEX.[2]
Recyclability >95% Recovery. Acidify aqueous waste stream -> PESA precipitates -> Filter -> Reuse.[1][2]Limited. Enzyme activity decays with cycles.[2] Immobilized beads suffer mechanical attrition.[2]PESA for sustainability.[2]
Enantiomeric Excess >99% (via Recrystallization). Can be upgraded by simple re-crystallization of the salt.[4]Variable. Dependent on conversion. Hard to upgrade ee without running a second reaction.PESA for purity.[2][5]
Key Insight: The "Designer" Advantage

Unlike generic resolving agents (e.g., Tartaric acid), PESA is a "designer" agent. If PESA does not work for a specific target, the structure of the agent can be easily modified (e.g., using 1-(1-naphthyl)ethylamine instead of phenylethylamine) to tune the solubility profile.[1] Enzymes cannot be structurally "tuned" without complex protein engineering.[2]

Experimental Protocols

Synthesis of (S)-(-)-N-(1-Phenylethyl)succinamic Acid

Rationale: This protocol demonstrates the ease of accessing the resolving agent, a primary advantage over purchasing enzymes.[1]

Reagents:

  • Succinic anhydride (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (1.0 eq)[1][2][6]

  • Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

  • Dissolution: Dissolve 100 mmol of succinic anhydride in 150 mL of DCM in a round-bottom flask.

  • Addition: Add 100 mmol of (S)-(-)-1-phenylethylamine dropwise over 30 minutes while stirring at 0°C (ice bath). Note: The reaction is exothermic.[1]

  • Precipitation: The product, PESA, often precipitates directly from the solution as a white solid due to its high polarity compared to the starting materials.[1]

  • Workup: Stir at room temperature for 2 hours. Filter the white solid.[1][2]

  • Purification: Wash the filter cake with cold DCM. Recrystallize from Ethanol/Water if necessary.[1][2]

  • Yield: Typically >90%.

  • Validation: Check melting point (100-104°C) and optical rotation (

    
    ).
    
Resolution Protocol: Racemic Amine Separation

Rationale: A self-validating protocol where the formation of crystals indicates success.[1]

Reagents:

  • Racemic Target Amine (100 mmol)

  • (S)-PESA (100 mmol)

  • Solvent (Ethanol or Methanol/Water mix)

Procedure:

  • Salt Formation: Dissolve (S)-PESA and the Racemic Amine in the minimum amount of boiling Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. Seed crystals may be added if available.

  • Separation: Filter the crystals (Diastereomer A). The filtrate contains Diastereomer B.[2]

  • Purity Check: Take a small sample of crystals, treat with NaOH, extract amine, and check chiral HPLC. If

    
    , recrystallize the salt from Ethanol.[2]
    
  • Liberation: Suspend the pure salt in water.[2] Add 2M NaOH until pH > 12.[1][2] The chiral amine will separate as an oil or precipitate.[2] Extract with ether/DCM.[1][2]

  • Recovery of PESA: The aqueous layer contains the disodium salt of PESA.[1][2] Acidify with HCl to pH 2.[2] PESA precipitates.[1][2][4] Filter, dry, and reuse.[1][2][4]

Decision Framework: When to Choose PESA?

Use the following logic flow to determine if PESA is the superior choice for your specific molecule.

DecisionTree Start Start: Need to Resolve Racemic Amine Scale Scale of Operation? Start->Scale Cost Is Enzyme Cost Prohibitive? Scale->Cost > 1 kg UseEnzyme USE ENZYME (Biocatalysis) Scale->UseEnzyme < 100 mg (Lab Scale) Structure Does Amine have Aromatic Groups? Cost->Structure Yes Cost->UseEnzyme No (High Value Product) UsePESA USE PESA (Chemical Resolution) Structure->UsePESA Yes (Pi-Stacking Potential) Structure->UseEnzyme No (Aliphatic Only)

Figure 2: Decision matrix for selecting between PESA and Enzymatic Resolution.

References

  • Sigma-Aldrich. (S)-(-)-N-(1-Phenylethyl)succinamic acid Product Specification. Retrieved from [1][7]

  • PubChem. Succinanilic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from

  • G.H.P. Rao et al. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2017.[1][2] (Demonstrates the utility of succinamic acid derivatives in resolution). Retrieved from

  • ChemSRC. (S)-(-)-1-Phenylethylamine CAS Data. (Precursor data). Retrieved from

  • Siedlecka, R. Recent Developments in Optical Resolution. ResearchGate. (Overview of diastereomeric salt formation vs enzymatic methods). Retrieved from

Sources

Safety Operating Guide

Defensive Handling of Chiral Resolving Agents: (S)-(-)-N-(1-Phenylethyl)succinamic Acid

[2]

The "Dual-Protection" Philosophy

As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier against toxicity. However, when handling high-purity chiral resolving agents like (S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS: 21752-34-1), PPE serves a dual purpose:

  • Operator Safety: Protection against organic acid irritation and sensitization from fine dust.

  • Data Integrity: Protection of the resolving agent from biological contamination (skin flakes, enzymes) which can compromise enantiomeric excess (ee) calculations.

This guide moves beyond generic safety sheets to provide a field-proven protocol for handling this specific solid organic acid.

Hazard Profile & Risk Assessment

(S)-(-)-N-(1-Phenylethyl)succinamic acid is generally classified as an Irritant (Category 2) . While it lacks the high acute toxicity of some organometallics, its physical form (crystalline powder) presents specific risks.

Hazard DomainSpecific RiskMechanism of Action
Inhalation High Risk Fine dust generation during weighing can irritate the upper respiratory tract (STOT SE 3). Long-term sensitization is a potential risk with amide derivatives.
Skin Contact Moderate Risk Acidic nature causes contact dermatitis. The amide moiety facilitates skin absorption relative to simple hydrocarbon acids.
Eye Contact Moderate Risk Mechanical abrasion from crystals combined with chemical irritation (acidic pH).
Static Charge Operational Risk Like many organic solids, this compound accumulates static charge, causing "jumping" during transfer, leading to aerosolization.
PPE Selection Matrix

Standard: OSHA 29 CFR 1910.132 / ANSI Z87.1

The following PPE configuration is required for all manipulations of the dry solid.

PPE CategoryRequirementTechnical Rationale
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Safety glasses allow dust entry from the sides. Goggles provide a seal against airborne particulates generated during static discharge.
Hand Protection Nitrile Gloves (Min. 5 mil thickness)Breakthrough Time: >480 min for solid contact. Note: Latex is discouraged due to lower chemical resistance to organic acids and potential for allergic response confusion.
Respiratory Engineering Controls First Primary: Chemical Fume Hood.[2] Secondary (if hood unavailable): N95 or P100 particulate respirator. Do not rely on surgical masks; they do not filter chemical dust.
Body Lab Coat (Cotton/Poly blend) Must be buttoned to the neck to prevent dust accumulation on street clothes.
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Control Setup
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).

  • Static Mitigation: Place an ionizing bar or antistatic gun near the balance if low humidity (<30%) is present. This prevents the powder from "flying" off the spatula.

Phase B: Weighing & Transfer (The Critical Zone)

Goal: Zero dust generation.

  • Don PPE: Put on goggles, lab coat, and nitrile gloves. Inspect gloves for pinholes.

  • Taring: Place the receiving vessel (flask/vial) in the hood. Tare the balance.

  • Transfer:

    • Use a stainless steel spatula (plastic spatulas generate static).

    • Do not dump the powder.[3] Use a "tap-and-slide" motion to dispense.

    • Expert Tip: If the powder is clumpy, do not crush it in the open air. Dissolve it in the solvent (e.g., Ethanol/Methanol) immediately after weighing to minimize dust exposure time.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use. Dry dust is easily re-aerosolized by passing drafts.

Phase C: Reaction & Heating
  • Solvent Choice: When heating this acid for resolution (e.g., in acetone or ethanol), ensure the condenser water is flowing before heating begins.

  • Splash Risk: If the solution is acidic (pH < 4), add a face shield over goggles if working with volumes >500mL.

Emergency Response & Disposal
Accidental Exposure
  • Skin: Wash with soap and copious water for 15 minutes.[4] Do not use organic solvents (acetone/ethanol) to clean skin; they increase absorption.

  • Eyes: Flush in an eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately.

Disposal Protocol

(S)-(-)-N-(1-Phenylethyl)succinamic acid is an organic solid.[1][2][3][5][6]

  • Solid Waste: Dispose of contaminated gloves and paper towels in the Hazardous Solid Waste bin.

  • Liquid Waste: Dissolved material should be segregated into Non-Halogenated Organic Waste streams.

  • Environmental Warning: Do not dispose of down the drain. While biodegradability data is variable, chiral agents can disrupt local microbial ecosystems in water treatment plants (WGK 3 precaution).

Visual Workflow (DOT Diagram)

HandlingProtocolcluster_emergencyEmergency PathStartSTART: Task DefinitionRiskAssessRisk Assessment:Dust Generation & IrritationStart->RiskAssessEngCheckEngineering Control:Fume Hood Velocity >80 fpmRiskAssess->EngCheckPPE_SelectPPE Donning:Nitrile Gloves + Goggles + Lab CoatEngCheck->PPE_SelectWeighingOperation: Weighing(Use Antistatic Tools)PPE_Select->Weighing DonnedSolvationOperation: Solvation(Immediate Dissolution)Weighing->Solvation Minimize Dust TimeExposureSkin/Eye ContactWeighing->Exposure AccidentCleanupDecontamination:Wet Wipe SurfacesSolvation->CleanupDisposalDisposal:Solid/Organic Waste StreamCleanup->DisposalWash15 Min Flush(No Solvents)Exposure->Wash

Figure 1: Operational workflow for handling solid chiral resolving agents, emphasizing the critical path from engineering controls to disposal.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: (S)-(-)-N-(1-Phenylethyl)succinamic acid (CAS 21752-34-1).[5] National Center for Biotechnology Information. [Link]

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